Hydroxyzine Hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;/h1-9,21,25H,10-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVAUIEEPSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047530 | |
| Record name | Hydroxyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 1244-76-4, 14729-22-7 | |
| Record name | Hydroxyzine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA67JF5Q4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydroxyzine HCl: A Comprehensive Technical Guide to its Receptor Binding Affinity and Selectivity Profile
For Immediate Release
This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of Hydroxyzine (B1673990) Hydrochloride (HCl). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive understanding of Hydroxyzine HCl's pharmacodynamics.
Core Executive Summary
Hydroxyzine is a first-generation antihistamine that exhibits a complex pharmacological profile through its interaction with multiple neurotransmitter receptors. Its primary therapeutic effects are mediated by its potent inverse agonism at the histamine (B1213489) H1 receptor. Additionally, it displays notable affinity for serotonergic (5-HT2A), dopaminergic (D2), and to a lesser extent, muscarinic acetylcholine (B1216132) receptors. This multi-receptor activity contributes to its diverse clinical applications, including the treatment of pruritus, anxiety, and motion sickness-induced nausea.[1] This guide provides a detailed examination of its binding characteristics at these key central nervous system targets.
Quantitative Receptor Binding Affinity
The binding affinity of this compound for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The data presented below has been compiled from various in vitro studies.
| Receptor Target | This compound Ki (nM) | Reference(s) |
| Histamine H1 | 2.0 - 19 | [2][3] |
| Serotonin 5-HT2A | 50 | [3] |
| Dopamine (B1211576) D2 | 378 | [3] |
| Muscarinic Acetylcholine | 3,600 - 30,000 | [4][5] |
Table 1: Summary of this compound Receptor Binding Affinities. This table clearly demonstrates that this compound is a potent histamine H1 receptor antagonist with significantly lower affinity for serotonergic, dopaminergic, and muscarinic receptors.
Methodologies: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) for this compound is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (Hydroxyzine) to displace a specific, high-affinity radiolabeled ligand from its receptor.
General Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Protocol for Histamine H1 Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human histamine H1 receptor, or guinea pig brain homogenates.[6]
-
Radioligand: [3H]mepyramine (a selective H1 antagonist).[6][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
A fixed concentration of [3H]mepyramine (typically near its Kd value) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a potent H1 antagonist (e.g., mianserin).[6]
-
The mixture is incubated to allow for equilibrium to be reached (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
The IC50 value is determined by non-linear regression analysis of the competition curve and the Ki is calculated using the Cheng-Prusoff equation.
-
Protocol for Serotonin 5-HT2A Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
A fixed concentration of [3H]ketanserin (e.g., 1 nM) is incubated with the cell membranes.
-
Serial dilutions of this compound are added to the incubation.
-
Non-specific binding is defined using a high concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).
-
Incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Bound and free radioligand are separated by vacuum filtration.
-
Radioactivity is measured by scintillation counting.
-
Data analysis is performed to calculate the Ki value for this compound.[8]
-
Protocol for Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from striatal tissue.[9][10]
-
Radioligand: [3H]spiperone (a D2-like receptor antagonist).[10][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[9]
-
Procedure:
-
The receptor preparation is incubated with a fixed concentration of [3H]spiperone (typically 2-3 times its Kd value).[10]
-
Varying concentrations of this compound are included in the incubation mixture.
-
Non-specific binding is determined using a potent D2 antagonist such as (+)-butaclamol (e.g., 10 µM).[9]
-
The incubation is allowed to proceed to equilibrium (e.g., 60 minutes at 30°C).[12]
-
The separation of bound and free ligand is achieved by rapid filtration.
-
The filter-bound radioactivity is quantified.
-
The Ki value is calculated from the IC50 obtained from the competition curve.
-
Protocol for Muscarinic Acetylcholine Receptor Binding Assay
-
Receptor Source: Membranes from cells expressing muscarinic receptors (e.g., CHO cells) or tissue homogenates such as bovine cerebral cortex.[4][13]
-
Radioligand: [3H]quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.[13]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]
-
Procedure:
-
A fixed concentration of [3H]QNB is incubated with the membrane preparation.
-
A range of concentrations of this compound is added to compete for the binding sites.
-
Non-specific binding is determined in the presence of a high concentration of atropine (B194438) (e.g., 1 µM).[13]
-
The mixture is incubated at room temperature for 60-90 minutes.[13]
-
The reaction is terminated by filtration.
-
The radioactivity retained on the filters is measured.
-
The Ki value for this compound is determined from the competition data.
-
Signaling Pathways
The functional consequences of this compound binding to its target receptors are dictated by the downstream signaling pathways associated with each receptor. As an antagonist or inverse agonist, this compound blocks the activation of these pathways by the endogenous ligands.
Histamine H1 Receptor Signaling
The histamine H1 receptor primarily couples to Gq/11 G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Serotonin 5-HT2A Receptor Signaling
Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream events.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is coupled to Gi/o G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Muscarinic M1 Receptor Signaling
The muscarinic M1 receptor, similar to the H1 and 5-HT2A receptors, predominantly signals through the Gq/11-PLC pathway, leading to neuronal excitation.
Conclusion
This technical guide provides a detailed overview of the receptor binding profile of this compound. The quantitative data clearly establishes its high affinity and selectivity for the histamine H1 receptor over other CNS receptors. The provided methodologies for radioligand binding assays offer a foundational understanding of the experimental basis for these findings. Furthermore, the visualization of the associated signaling pathways elucidates the mechanism by which this compound exerts its pharmacological effects. This comprehensive information is intended to be a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
References
- 1. psychdb.com [psychdb.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating Preclinical Development: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Hydroxyzine HCl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Hydroxyzine (B1673990) HCl. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes, this whitepaper serves as a critical resource for researchers and drug development professionals working with this first-generation H1 receptor antagonist.
Pharmacokinetics: The Journey of Hydroxyzine in Preclinical Models
The preclinical pharmacokinetic profile of hydroxyzine has been characterized in several species, including dogs, rats, mice, and rabbits. These studies reveal important species-specific differences in absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
Hydroxyzine is rapidly absorbed following oral administration in preclinical models.[1] In dogs, the mean systemic availability of oral hydroxyzine is approximately 72%.[2][3] Following absorption, hydroxyzine is widely distributed throughout the body, with higher concentrations found in the skin than in plasma.[1] In rats, hydroxyzine is rapidly distributed to various organs, with the highest concentrations observed in the lungs, followed by fat and the liver.[4] The volume of distribution in dogs has been reported to be 5.0 +/- 1.5 L/kg and 22.5 +/- 6.3 L/kg in two separate studies.[5][6]
Metabolism and Excretion
The primary metabolic pathway for hydroxyzine involves its oxidation to the active metabolite, cetirizine (B192768), a second-generation antihistamine.[1][7] This conversion is rapid in dogs, regardless of the route of administration.[2][3] The area-under-the-curve (AUC) for cetirizine is significantly higher than that of the parent drug in dogs, suggesting extensive metabolism.[2][3] In rats, hydroxyzine and its metabolites are primarily excreted in the feces through biliary elimination, with less than 2% of the drug excreted unchanged in the urine.[1] The metabolism of hydroxyzine is principally mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][8]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of hydroxyzine and its active metabolite, cetirizine, in various preclinical models.
Table 1: Pharmacokinetic Parameters of Hydroxyzine in Preclinical Models
| Species | Dose and Route | Tmax (h) | t1/2 (h) | Vd (L/kg) | CL (ml/min/kg) | Bioavailability (%) | Reference |
| Dog | 2 mg/kg IV | - | - | - | - | - | [2] |
| Dog | 2 mg/kg Oral | - | - | - | - | 72 | [2][3] |
| Dog | 0.7 mg/kg IM | - | 2.4 ± 0.3 | 5.0 ± 1.5 | 25.12 ± 4.13 | - | [5] |
| Rat | - | ~2.0 | - | - | - | - | [1] |
| Horse | 500 mg Oral | - | 7.41 | - | - | - | [9] |
Table 2: Pharmacokinetic Parameters of Cetirizine (Metabolite) in Preclinical Models Following Hydroxyzine Administration
| Species | Dose and Route of Hydroxyzine | Peak Concentration (µg/mL) | t1/2 (h) | Reference |
| Dog | 2 mg/kg Oral | ~2.2 | 10-11 | [2][3] |
| Dog | 2 mg/kg IV | - | 10-11 | [2] |
| Horse | 500 mg Oral | - | 7.13 | [9] |
Pharmacodynamics: The Therapeutic and Adverse Effects of Hydroxyzine
Hydroxyzine's pharmacodynamic effects are primarily mediated by its inverse agonism of the histamine (B1213489) H1 receptor.[1][10] However, it also exhibits activity at other receptors, contributing to its diverse pharmacological profile.[1][11]
Mechanism of Action and Receptor Binding
Hydroxyzine is a potent and selective inverse agonist of the histamine H1 receptor, which is responsible for its antihistaminic and sedative effects.[1][10] Unlike many other first-generation antihistamines, it has a lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a reduced risk of anticholinergic side effects.[1] In addition to its primary target, hydroxyzine also acts as a weaker antagonist at the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor.[1][11] The anxiolytic effects of hydroxyzine are thought to be mediated by its activity at the 5-HT2A receptor.[12]
Caption: Primary and secondary receptor targets of this compound and their associated pharmacodynamic effects.
Preclinical Efficacy Models
In dogs, hydroxyzine effectively suppresses histamine- and anti-canine IgE-mediated cutaneous wheal formation.[2][3] The reduction in wheal formation is primarily attributed to its active metabolite, cetirizine.[2][3]
Preclinical studies in mice have demonstrated the anxiolytic effects of hydroxyzine. In the light/dark test box, a model for assessing anxiety, hydroxyzine significantly increased the number of transitions between the light and dark compartments at a dose of 1 mg/kg.[13][14] Another study in mice showed that hydroxyzine exhibited anxiolytic effects in the elevated plus maze and open field tests.[15] Interestingly, hydroxyzine was found to be devoid of amnesic activity in a passive avoidance task in mice, a side effect often associated with other anxiolytics like benzodiazepines.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline typical experimental protocols used in the pharmacokinetic and pharmacodynamic evaluation of hydroxyzine.
Pharmacokinetic Study in Dogs
-
Animals: Healthy adult dogs of a specific breed (e.g., Beagles).
-
Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum, except for fasting before drug administration.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound (e.g., 2 mg/kg) is administered as a bolus injection into a cephalic vein.
-
Oral (PO): A single oral dose of this compound (e.g., 2 mg/kg) is administered in a gelatin capsule.
-
-
Blood Sampling: Serial blood samples (e.g., 2 mL) are collected from a jugular or cephalic vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of hydroxyzine and cetirizine are determined using a validated high-performance liquid chromatography (HPLC) method.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, t1/2, AUC, Vd, and CL.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Anxiolytic Activity Assessment in Mice (Light/Dark Box Test)
-
Animals: Male mice of a specific strain (e.g., C57/black).[13]
-
Apparatus: A two-compartment box with one dark and one illuminated compartment, connected by an opening.
-
Drug Administration: this compound (e.g., 1, 4, 7, and 10 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) 30 minutes before testing.[13]
-
Test Procedure: Each mouse is placed individually in the center of the illuminated compartment and allowed to explore the apparatus for a 10-minute period.
-
Data Collection: The number of transitions between the two compartments and the time spent in each compartment are automatically recorded.
-
Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare drug-treated groups with the vehicle control group. An increase in the number of transitions and/or time spent in the light compartment is indicative of anxiolytic activity.[13][14]
Conclusion and Future Directions
The preclinical data on this compound provide a solid foundation for understanding its pharmacokinetic and pharmacodynamic properties. The drug is well-absorbed, extensively metabolized to its active metabolite cetirizine, and exhibits a range of pharmacodynamic effects primarily through its potent H1 receptor inverse agonism. Preclinical models have confirmed its antihistaminic and anxiolytic properties.
Future preclinical research could focus on further elucidating the role of minor metabolites, exploring the long-term effects of chronic administration on receptor sensitivity, and investigating its potential in novel therapeutic areas based on its multi-receptor binding profile. A deeper understanding of the species-specific differences in metabolism and pharmacodynamics will continue to be crucial for translating preclinical findings to clinical success.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine. | Semantic Scholar [semanticscholar.org]
- 5. The effect of chronic administration of hydroxyzine on hydroxyzine pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reallifepharmacology.com [reallifepharmacology.com]
- 9. researchgate.net [researchgate.net]
- 10. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. psychdb.com [psychdb.com]
- 12. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anxiolytic activity of chloral hydrate and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aapd.org [aapd.org]
- 15. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 16. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyzine HCl in Solution: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of hydroxyzine (B1673990) hydrochloride (HCl) in solution. Understanding the chemical stability of an active pharmaceutical ingredient (API) like hydroxyzine HCl is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines degradation pathways, and provides detailed experimental protocols based on published research.
Introduction to this compound
Hydroxyzine is a first-generation antihistamine of the piperazine (B1678402) class, widely used for the treatment of pruritus, anxiety, and nausea.[1] It is commercially available as a dihydrochloride (B599025) salt (hydroxyzine hydrochloride) and a pamoate salt.[1] The stability of this compound in solution is a critical factor that can influence its therapeutic efficacy and safety profile. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.
Summary of Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[2][3] this compound has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]
The following table summarizes the degradation behavior of this compound under different stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation | O-Acetyl hydroxyzine | [4] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant Degradation | Not explicitly stated | [2][3] |
| Oxidation | 30% H₂O₂ | 24 hours | Significant Degradation | Hydroxyzine N-Oxide | [4][5] |
| Photodegradation | Sunlight / UV Radiation | 30 days | Practically Photostable | Not Applicable | [6][7] |
| Thermal Degradation | 110°C (solid state) | 24 hours | Minimal Degradation | Not explicitly stated | [3] |
Degradation Pathways of this compound
Based on the identified degradation products from forced degradation studies, two primary degradation pathways for this compound in solution have been proposed: oxidation and hydrolysis.
Oxidative Degradation
Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of Hydroxyzine N-Oxide.[4][5] This occurs through the oxidation of the tertiary amine in the piperazine ring.
Acid-Catalyzed Hydrolysis
Under acidic conditions, this compound can undergo hydrolysis, leading to the formation of O-Acetyl hydroxyzine.[4] This pathway involves the acetylation of the terminal hydroxyl group of the ethoxyethanol side chain.
Experimental Protocols for Stability Studies
The following are generalized protocols for conducting forced degradation studies on this compound in solution, based on methodologies described in the scientific literature.[2][3][4]
Preparation of Stock Solution
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, typically the mobile phase used for analysis, to achieve a known concentration (e.g., 1 mg/mL).[8]
Forced Degradation Procedures
-
Acid Hydrolysis: To an aliquot of the stock solution, an equal volume of a strong acid (e.g., 1 M HCl) is added. The mixture is then heated (e.g., at 60°C) for a specified period (e.g., 8 hours). After cooling, the solution is neutralized with an equivalent amount of a strong base (e.g., 1 M NaOH).
-
Base Hydrolysis: To an aliquot of the stock solution, an equal volume of a strong base (e.g., 1 M NaOH) is added. The mixture is heated under the same conditions as the acid hydrolysis study. After cooling, the solution is neutralized with an equivalent amount of a strong acid (e.g., 1 M HCl).
-
Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) and stored at room temperature for a specified duration (e.g., 24 hours).
-
Photostability: The stock solution is exposed to UV light (e.g., 254 nm) and/or sunlight for an extended period (e.g., 7 days). A control sample is kept in the dark for comparison.
-
Thermal Degradation: The stock solution is heated in a temperature-controlled oven (e.g., at 60°C) for a specified period (e.g., 48 hours).
Analytical Method
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to separate and quantify the parent drug and its degradation products.[2][4]
Typical RP-HPLC Parameters:
-
Column: C18 column (e.g., 150 x 3.9 mm, 5 µm)[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[4]
-
Column Temperature: 30°C[4]
The workflow for a typical forced degradation study is illustrated below.
Conclusion
In solution, this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The primary degradation products identified are O-Acetyl hydroxyzine and Hydroxyzine N-Oxide. The drug is relatively stable under photolytic and thermal stress. For the development of stable liquid formulations of this compound, it is crucial to control the pH and protect the formulation from oxidizing agents. The use of a validated stability-indicating analytical method is essential for monitoring the purity and potency of this compound in pharmaceutical products throughout their shelf life.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of Hydroxyzine HCl: An In-depth Technical Guide for Compound Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the identification and characterization of Hydroxyzine Hydrochloride (HCl). It details the experimental protocols and presents key quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers and professionals involved in drug analysis and development.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative determination and preliminary identification of Hydroxyzine HCl by measuring its absorbance of ultraviolet and visible light. The molecule exhibits characteristic absorption maxima (λmax) that can be used for its quantification in various matrices.
Quantitative Data
| Parameter | Value | Solvent | Reference |
| λmax | 230 nm | Water | [1] |
| λmax | 230 nm | Methanol (B129727) | [2][3] |
| λmax | 232 nm | Not Specified (for HPLC detection) | [4][5] |
| λmax (Charge-Transfer Complex with Iodine) | 380 nm | Dichloromethane | [6] |
| λmax (Charge-Transfer Complex with Picric Acid) | 400 nm | Chloroform | [6] |
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum of this compound.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the chosen solvent (e.g., methanol or distilled water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution to obtain an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 AU). For instance, a 1 in 100,000 solution in methanol is cited for spectral comparison.[3]
-
Instrumentation:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the wavelength range for scanning, typically from 200 to 400 nm.[7]
-
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solution (the "blank"). Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. For identification, the spectrum should be compared with a reference spectrum of this compound obtained under the same conditions.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound provides a unique "fingerprint" that can be used for its definitive identification by comparing it to a reference spectrum.
Quantitative Data
While a detailed table of peak assignments was not explicitly found in the searched literature, a representative FTIR spectrum can be used for comparison. The an analytical profile of Hydroxyzine provides a visual FTIR-ATR spectrum.[8][9] Key functional group regions to examine in the spectrum include:
-
O-H stretch: (from the alcohol and ethoxy groups) typically in the region of 3200-3600 cm⁻¹.
-
C-H stretch: (aromatic and aliphatic) typically in the region of 2850-3100 cm⁻¹.
-
C=C stretch: (from the aromatic rings) typically in the region of 1450-1600 cm⁻¹.
-
C-O stretch: (from the ether and alcohol groups) typically in the region of 1000-1300 cm⁻¹.
-
C-N stretch: (from the piperazine (B1678402) ring) typically in the region of 1000-1200 cm⁻¹.
-
C-Cl stretch: (from the chlorophenyl group) typically in the region of 600-800 cm⁻¹.
Experimental Protocol: FTIR-ATR Spectroscopy
Objective: To obtain the infrared spectrum of this compound for compound identification.
Materials:
-
This compound powder
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol) and wipes
Procedure:
-
Instrument Preparation:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft wipe.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of this compound powder directly onto the ATR crystal.
-
Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Collect the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Compare the obtained spectrum with a known reference spectrum of this compound for positive identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for elucidating the structure of this compound by identifying the different types of protons and their connectivity.
Quantitative Data: ¹H NMR
The following is a general guide to the expected chemical shifts for the protons in this compound, based on its structure. Specific values can be found in reference spectra.[10]
| Proton Environment | Approximate Chemical Shift (δ, ppm) |
| Aromatic protons (phenyl and chlorophenyl rings) | 7.0 - 7.5 |
| Methine proton (-CH-) | ~4.5 |
| Piperazine ring protons (-CH₂-N-CH₂-) | 2.5 - 3.5 |
| Ethoxy and ethanol (B145695) protons (-O-CH₂-CH₂-O-CH₂-CH₂-OH) | 3.5 - 4.0 |
| Hydroxyl proton (-OH) | Variable, depends on concentration and solvent |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a ¹H NMR spectrum of this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium oxide, D₂O)[10]
-
Internal standard (e.g., TSP)[10]
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)[10]
Procedure:
-
Sample Preparation: Dissolve 10-30 mg of this compound in approximately 0.5-0.7 mL of the deuterated solvent (e.g., D₂O) in an NMR tube.[10] Add a small amount of an internal reference standard like TSP.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of several seconds, and the co-addition of multiple scans (e.g., 8 or more) to improve the signal quality.[10]
-
-
Data Processing:
-
Perform a Fourier transform on the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and calibrate the chemical shift scale using the internal standard (TSP at 0 ppm).
-
-
Spectral Analysis:
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Assign the signals to the specific protons in the this compound structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation.
Quantitative Data
| Technique | Ion | m/z Value | Description | Reference |
| Electron Ionization (EI) | [M]⁺ | 374 | Molecular Ion | [11][12][13] |
| Electron Ionization (EI) | [Fragment]⁺ | 201 | Base Peak | [11] |
| LC-ESI-QFT | [M+H]⁺ | 375.183 | Precursor Ion | [14] |
| LC-ESI-QFT | [Fragment]⁺ | 201.048767 | Major Fragment | [14] |
| LC-ESI-QFT | [Fragment]⁺ | 203.044968 | Fragment | [14] |
| LC-ESI-QFT | [Fragment]⁺ | 166.078506 | Fragment | [14] |
| EI (TMS Derivative) | [M]⁺ | 446 | Molecular Ion of TMS derivative | [11] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Objective: To determine the mass spectrum and fragmentation pattern of Hydroxyzine.
Materials:
-
Hydroxyzine sample
-
GC-MS system with an EI source
-
Helium carrier gas
-
GC column (e.g., DB-1)[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Hydroxyzine sample in a suitable solvent.
-
GC Method:
-
MS Method:
-
Injection and Acquisition: Inject the sample into the GC. The compound will be separated on the column and then enter the mass spectrometer.
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Hydroxyzine.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be compared to a library spectrum for confirmation. The base peak at m/z 201 is a key identifier.[11]
-
Logical Workflow for Compound Identification
The identification of this compound typically follows a hierarchical approach, starting with simpler, screening techniques and progressing to more definitive, structural elucidation methods.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. shd.org.rs [shd.org.rs]
- 7. Harnessing spectrophotometry resolution power for determining ternary mixture for respiratory disorders treatment in their pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxyzine [webbook.nist.gov]
- 13. Hydroxyzine [webbook.nist.gov]
- 14. Hydroxyzine Hydrochloride | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Hydroxyzine HCl in Cellular Assays: A Technical Guide
Introduction
Hydroxyzine (B1673990), a first-generation histamine (B1213489) H1 receptor inverse agonist, is widely prescribed for its antihistaminic, anxiolytic, and sedative properties.[1][2][3] Its therapeutic effects are primarily attributed to its high affinity for and blockade of the histamine H1 receptor in the central nervous system and the periphery.[1][4] However, like many drugs, hydroxyzine is not entirely specific for its primary target. It interacts with a range of other receptors and signaling molecules, leading to "off-target" effects. These unintended interactions are critical to understand as they can contribute to both the drug's therapeutic profile and its adverse side effects.[5] This technical guide provides an in-depth exploration of the known off-target effects of Hydroxyzine HCl, summarizing the quantitative data from cellular assays, detailing the experimental protocols used to uncover these effects, and visualizing the involved signaling pathways and workflows.
Data Presentation: Off-Target Binding Profile of Hydroxyzine
The following table summarizes the binding affinities of hydroxyzine for its primary H1 target and various off-target receptors, as determined by in vitro cellular assays. The inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value are common measures of binding affinity, with lower values indicating stronger binding.
| Target Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |
| Primary Target | ||||||
| Histamine H1 | Radioligand Binding | Human | 2, 1.99 | 10, 19 | - | [4][6] |
| Off-Targets | ||||||
| Serotonin 5-HT2A | Radioligand Binding | Human | 50 | - | - | [1][6] |
| Dopamine D2 | Radioligand Binding | Human | 378 | - | - | [1][6] |
| α1-Adrenergic | Radioligand Binding | - | Weak antagonist | - | - | [1][2] |
| Muscarinic Acetylcholine (B1216132) (mACh) | Radioligand Binding | Bovine | 3,800 | - | - | [1][7] |
| Muscarinic Acetylcholine (M3) | Functional Assay | - | 15,000 (est.) | - | 4.8 | [8] |
| Voltage-Dependent Ca2+ Channel | Radioligand Binding | Rat | - | >3,400 | - | [1] |
Impact on Cellular Signaling Pathways
Hydroxyzine's interaction with off-target receptors can modulate several key cellular signaling pathways.
Muscarinic Acetylcholine Receptor Signaling
Hydroxyzine exhibits a low affinity for muscarinic acetylcholine (mACh) receptors.[1][2][7] While significantly weaker than its affinity for the H1 receptor, this antagonism can still be clinically relevant, contributing to mild anticholinergic side effects like dry mouth and constipation, especially at higher doses.[1][9][10] Studies comparing hydroxyzine to other first-generation antihistamines, like diphenhydramine, show that hydroxyzine causes significantly fewer antimuscarinic effects.[11][12] The antagonism primarily affects Gq-coupled mACh receptors (e.g., M3), inhibiting the downstream phospholipase C (PLC) pathway.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. psychdb.com [psychdb.com]
- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 10. Hydroxyzine interactions to avoid [singlecare.com]
- 11. acmt.net [acmt.net]
- 12. Are antimuscarinic effects common in hydroxyzine overdose? A cohort analysis of antimuscarinic effects in hydroxyzine and diphenhydramine-poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development and Discovery of Hydroxyzine HCl's Therapeutic Properties: An In-depth Technical Guide
Foreword
Hydroxyzine (B1673990) hydrochloride (HCl), a first-generation piperazine (B1678402) antihistamine, represents a significant milestone in the history of psychopharmacology and allergy treatment. Its journey from a synthesized compound in the mid-20th century to a widely prescribed medication for a range of conditions is a testament to the intricate process of drug discovery and development. This technical guide provides a comprehensive overview of the historical development, discovery of therapeutic properties, and the underlying molecular mechanisms of Hydroxyzine HCl. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile therapeutic agent.
Historical Context and Initial Discovery
The 1950s marked a revolutionary era in psychopharmacology, often referred to as the "golden age."[1][2] This period saw the serendipitous discovery and development of the first effective pharmacological treatments for mental illnesses, including antipsychotics like chlorpromazine (B137089) and antidepressants.[1][3][4] It was within this vibrant scientific landscape that Union Chimique Belge (UCB), a Belgian pharmaceutical company, synthesized hydroxyzine in 1956.[5] Initially developed as an antihistamine, its therapeutic potential beyond allergy relief was quickly recognized.[6] Pfizer later approved it for sale in the United States in the same year.[5] Early clinical trials and observations noted its significant tranquilizing and anxiolytic effects, leading to its investigation and subsequent use in nervous and psychiatric disorders.[6]
Chemical Synthesis
Hydroxyzine, chemically known as (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl}ethoxy)ethanol, is synthesized through a multi-step process. The core structure involves a diphenylmethylpiperazine moiety. A common synthetic route involves the N-alkylation of 1-(p-chloro-α-phenylbenzyl)piperazine with 2-(2-chloroethoxy)ethanol.
A general experimental workflow for the synthesis of Hydroxyzine is outlined below:
Discovery of Therapeutic Properties
Antihistaminic and Antipruritic Effects
The primary therapeutic property investigated for hydroxyzine was its antihistaminic activity. Early experimental studies demonstrated its potent ability to antagonize the H1 receptor.[7] This was clinically confirmed through studies on its effectiveness in treating histamine-mediated conditions such as urticaria and pruritus.[5]
A key type of experiment used to quantify the antihistaminic effect of hydroxyzine is the histamine-induced wheal and flare test.
Experimental Protocol: Histamine-Induced Wheal and Flare Suppression
-
Objective: To quantify the in vivo H1-receptor blocking activity of hydroxyzine by measuring its ability to suppress the cutaneous reaction to intradermal histamine (B1213489).
-
Design: A double-blind, placebo-controlled, crossover study.[8][9]
-
Subjects: Healthy adult volunteers with no history of allergic diseases or contraindications to antihistamines.
-
Procedure:
-
Baseline Measurement: A baseline histamine dose-response is established for each subject by performing intradermal injections of serial dilutions of histamine phosphate (B84403) on the volar surface of the forearm. The resulting wheal (raised, edematous area) and flare (surrounding erythema) are traced onto transparent paper at a fixed time point (e.g., 15 minutes) and the areas are calculated.
-
Drug Administration: Subjects are randomly assigned to receive a single oral dose of this compound (e.g., 25 mg or 50 mg) or a placebo.
-
Post-Dose Measurements: At specified time intervals after drug administration (e.g., 2, 4, 8, 12, and 24 hours), the histamine skin tests are repeated on the contralateral forearm.
-
Washout Period: A washout period of at least one week is allowed before subjects cross over to the other treatment arm.
-
-
Outcome Measures: The primary outcome is the percentage reduction in the area of the histamine-induced wheal and flare after hydroxyzine administration compared to placebo.
Anxiolytic Properties
The discovery of hydroxyzine's anxiolytic effects was a pivotal moment in its development. Unlike other antihistamines of its time, hydroxyzine exhibited a notable calming effect, which led to its investigation as a non-benzodiazepine anxiolytic.[6] Numerous clinical trials have since confirmed its efficacy in the treatment of generalized anxiety disorder (GAD).[5]
Experimental Protocol: Evaluation of Anxiolytic Efficacy in Generalized Anxiety Disorder
-
Objective: To assess the efficacy and safety of hydroxyzine in reducing the symptoms of GAD compared to placebo.
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Subjects: Adult patients meeting the diagnostic criteria for GAD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
Procedure:
-
Screening and Baseline: Patients are screened for eligibility and undergo a baseline assessment of anxiety symptoms using a standardized rating scale, such as the Hamilton Anxiety Rating Scale (HAM-A).
-
Randomization and Treatment: Patients are randomly assigned to receive a fixed or flexible dose of this compound (e.g., 50 mg/day) or a placebo for a predetermined period (e.g., 4-12 weeks).
-
Follow-up Assessments: Anxiety symptoms are assessed at regular intervals throughout the study using the HAM-A and other secondary outcome measures, such as the Clinical Global Impression (CGI) scale.
-
-
Outcome Measures: The primary efficacy endpoint is the change from baseline in the total HAM-A score at the end of the treatment period. Secondary outcomes include the proportion of responders (patients with a ≥50% reduction in HAM-A score) and remission rates.
Mechanism of Action
Primary Mechanism: Histamine H1 Receptor Inverse Agonism
Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine H1 receptor.[5] As an inverse agonist, it not only blocks the action of histamine but also reduces the constitutive activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory genes.[10][11][12] By binding to the H1 receptor, hydroxyzine stabilizes the inactive conformation of the receptor, thereby inhibiting this downstream signaling pathway.
Secondary Mechanisms and Anxiolytic Effects
The anxiolytic properties of hydroxyzine are not solely attributed to its antihistaminic action. It also exhibits weaker antagonistic effects at other neurotransmitter receptors, including the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor.[5] Its lower affinity for muscarinic acetylcholine (B1216132) receptors compared to other first-generation antihistamines results in a more favorable side-effect profile with fewer anticholinergic effects.[5] The interaction with the 5-HT2A receptor is thought to contribute significantly to its anxiolytic effects, a mechanism shared with some atypical antipsychotic medications.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound, as well as clinical trial outcomes.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Binding Affinity (Ki, nM) |
| Histamine H1 | 2 |
| Serotonin 5-HT2A | 50 |
| Dopamine D2 | 378 |
| α1-Adrenergic | ~100 |
| Muscarinic Acetylcholine | >10,000 |
Table 2: Pharmacokinetic Parameters of Hydroxyzine
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours |
| Elimination Half-life (t1/2) | Adults: ~20 hours, Elderly: ~29 hours, Children: ~7 hours |
| Volume of Distribution (Vd) | 16 ± 3 L/kg |
| Protein Binding | 93% |
| Metabolism | Hepatic (major metabolite: Cetirizine) |
| Excretion | Primarily renal |
Table 3: Summary of Clinical Trial Data for Generalized Anxiety Disorder (GAD)
| Study | N | Treatment Groups | Duration | Primary Outcome Measure | Key Finding |
| Llorca et al. (2002) | 334 | Hydroxyzine (50 mg/day), Bromazepam (6 mg/day), Placebo | 12 weeks | Change in HAM-A score | Hydroxyzine was significantly more effective than placebo (p=0.019) and comparable to bromazepam. |
| Guaiana et al. (2010) - Cochrane Review | 884 (5 studies) | Hydroxyzine vs. Placebo/other anxiolytics | 4-12 weeks | Response to treatment | Hydroxyzine was more effective than placebo (OR 0.30, 95% CI 0.15-0.58). |
Table 4: Summary of Clinical Trial Data for Chronic Urticaria
| Study | N | Treatment Groups | Duration | Primary Outcome Measure | Key Finding |
| Thomas et al. (2022) | 400 | Hydroxyzine (as per clinician's discretion) | 12 weeks | Improvement in Dermatology Life Quality Index (DLQI) | Significant improvement in DLQI and 5-D itch scores from baseline (p<0.0001). |
| Shohrati et al. (2022) | 75 | Hydroxyzine (25 mg/day), Doxepin (B10761459) (10 mg/day), Cetirizine (B192768) (10 mg/day) | 4 weeks | Reduction in pruritic scores | Hydroxyzine and doxepin were significantly more effective than cetirizine in reducing pruritus.[13] |
Conclusion
The historical development of this compound exemplifies a journey from a targeted antihistamine to a multi-faceted therapeutic agent. Its discovery within the fertile scientific environment of the 1950s and the subsequent elucidation of its diverse therapeutic properties have secured its place in the clinical armamentarium for allergic and anxiety disorders. The detailed understanding of its mechanism of action, particularly its potent H1 receptor inverse agonism and its interactions with other neurotransmitter systems, provides a solid foundation for its current clinical applications and future research. This guide has aimed to provide a comprehensive and technically detailed overview to aid researchers and clinicians in their understanding and utilization of this important medication.
References
- 1. escholarship.org [escholarship.org]
- 2. History of Psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Brief History of Psychopharmacology (Chapter 1) - Seminars in Clinical Psychopharmacology [cambridge.org]
- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 6. An Investigation into the Therapeutic Action of Hydroxyzine (Atarax) in the Treatment of Nervous Disorders and the Control of the Tobacco-Habit | Journal of Mental Science | Cambridge Core [cambridge.org]
- 7. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of histamine-induced pruritus by three antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijss-sn.com [ijss-sn.com]
Methodological & Application
Application Note: In Vitro Assay Development for Hydroxyzine HCl H1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine (B1673990) is a first-generation piperazine (B1678402) H1-antihistamine widely used for its anti-allergic, anxiolytic, and antiemetic properties.[[“]][2] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor (H1R), a G-protein-coupled receptor (GPCR).[[“]][3][4] Upon activation by histamine, the H1 receptor initiates a signaling cascade that mediates various physiological and pathological processes, including allergic inflammation.[2][5] Therefore, accurately quantifying the antagonist activity of compounds like hydroxyzine at the H1 receptor is crucial in drug development and research. This document provides detailed protocols for two standard in vitro assays used to characterize H1 receptor antagonists: a radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux assay to measure functional potency (IC50).
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[3][5][6] The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade:
-
G-Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.[7]
-
PLC Activation: The Gαq-GTP complex activates the enzyme Phospholipase C (PLC).[8][9][10]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Calcium Mobilization: IP3, a soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[8][9]
-
PKC Activation: DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins, leading to a cellular response.[8]
Antagonists like hydroxyzine bind to the H1 receptor and prevent this signaling cascade from being initiated by histamine.
Caption: H1 receptor signaling cascade initiated by histamine.
Quantitative Data Summary: Hydroxyzine HCl
The following table summarizes the in vitro binding affinity and functional potency of hydroxyzine for the human histamine H1 receptor, as reported in the literature.
| Assay Type | Parameter | Value (nM) | Radioligand/Assay Detail | Reference(s) |
| Radioligand Binding Assay | Ki | ~2.0 | (pKi of 8.7) | [11] |
| Radioligand Binding Assay | IC50 | 10 | [3H]pyrilamine | [12][13] |
| Radioligand Binding Assay | IC50 | 19 | [3H]desloratadine | [12][13] |
| Radioligand Binding Assay | Ki | 3,600 - 30,000 | Muscarinic Receptor (for selectivity) | [14] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.[15]
1. Materials and Reagents:
-
Membrane Preparation: Membrane homogenates from a cell line stably expressing the human H1 receptor (e.g., HEK293T cells).[16][17]
-
Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[16][17]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a known unlabeled H1 antagonist (e.g., 10 µM mianserin).[16][17]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]
-
Filtration System: 96-well glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) and a cell harvester.[18]
-
Scintillation Cocktail & Counter.
2. Procedure:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine in the following order:
-
50 µL of test compound dilution (or buffer for total binding, or non-specific control for non-specific binding).
-
50 µL of [³H]-mepyramine at a final concentration close to its Kd value.
-
150 µL of H1 receptor membrane preparation (protein concentration typically 3-20 µ g/well ).[18]
-
-
Equilibration: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[18]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[17][18]
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove non-specifically trapped radioligand.[18]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[18]
3. Data Analysis:
-
Calculate Specific Binding: For each concentration of hydroxyzine, subtract the average CPM from the non-specific binding wells from the CPM of the test wells.
-
Generate Competition Curve: Plot the specific binding (as a percentage of total specific binding) against the logarithm of the hydroxyzine concentration.
-
Determine IC50: Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of hydroxyzine that inhibits 50% of the specific binding of [³H]-mepyramine.[17]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
Protocol 2: Calcium Flux Assay (Functional Antagonism)
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine.[3]
1. Materials and Reagents:
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor.[9]
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or Indo-1.[9][19] Probenecid may be required to prevent dye extrusion.[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[9]
-
Test Compound: this compound, prepared in serial dilutions.
-
Agonist: Histamine, prepared at a concentration that elicits a submaximal response (e.g., EC80). The EC50 of histamine is approximately 69.3 nM.[9][20]
-
Fluorescence Microplate Reader: Equipped with injectors and capable of kinetic reading.
2. Procedure:
-
Cell Plating: Seed the H1R-expressing cells into the microplates at an appropriate density (e.g., 40,000-50,000 cells/well for a 96-well plate) and incubate for 24 hours to allow attachment.[9]
-
Dye Loading: Remove the culture medium. Add the calcium dye loading solution (prepared in Assay Buffer according to the manufacturer's instructions) to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[3]
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to the appropriate excitation/emission wavelengths (e.g., Ex: 488 nm, Em: 525 nm for Fluo-4).[9]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the histamine solution into each well.
-
Immediately after injection, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[9]
-
3. Data Analysis:
-
Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize Data: Normalize the data by setting the response in the absence of an antagonist (histamine only) as 100% and the response in the absence of histamine as 0%.
-
Generate Dose-Response Curve: Plot the normalized response against the logarithm of the hydroxyzine concentration.
-
Determine IC50: Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of hydroxyzine that causes 50% inhibition of the histamine-induced calcium response.[3]
Caption: Experimental workflow for the Calcium Flux Assay.
References
- 1. consensus.app [consensus.app]
- 2. SMPDB [smpdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxyzine | Histamine Receptor | TargetMol [targetmol.com]
- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 14. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. bu.edu [bu.edu]
- 20. innoprot.com [innoprot.com]
Application Notes: Investigating the Anti-inflammatory Effects of Hydroxyzine HCl in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its chronic activation is implicated in a wide array of diseases. Hydroxyzine (B1673990) HCl, a first-generation histamine (B1213489) H1-receptor antagonist, is widely used for its antihistaminic and anxiolytic properties.[1][2] Beyond its primary mechanism of blocking histamine-induced allergic reactions, emerging evidence suggests that hydroxyzine possesses broader anti-inflammatory effects.[][4] These properties may involve the modulation of key inflammatory signaling pathways independent of H1-receptor antagonism.[][5]
This document provides detailed protocols and application notes for utilizing in vitro cell culture models, particularly macrophage cell lines, to investigate and characterize the anti-inflammatory potential of Hydroxyzine HCl. Macrophages are pivotal cells in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) provides a robust and reproducible model for studying anti-inflammatory drug candidates.[6][7]
Mechanism of Action Overview
This compound's primary anti-inflammatory action is attributed to its competitive antagonism of the histamine H1-receptor, which mitigates allergic symptoms.[1][] However, in vitro studies suggest a more complex mechanism of action. Hydroxyzine may exert its effects through receptor-dependent and receptor-independent pathways.[] These can include the suppression of NF-κB dependent cytokines like IL-1, IL-6, and TNF-α.[4][8] Furthermore, studies in activated mammalian macrophages have shown that this compound can significantly decrease the levels of phosphorylated (active) p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) proteins, which are crucial components of inflammatory signaling cascades.[9] It has also been shown to inhibit the activation and degranulation of mast cells, key players in allergic and neurogenic inflammation.[5][10]
Recommended Cell Culture Model: Macrophages
Murine macrophage cell lines such as RAW 264.7 and J774.2 are extensively used models for studying inflammation.[6][7][11] These cells are reliable and respond to LPS, a component of Gram-negative bacteria, by initiating a strong inflammatory response. This response includes the production of key pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6, IL-1β), making them ideal for assessing the inhibitory effects of compounds like this compound.[7][12]
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound involves cell culturing, treatment with the compound, stimulation of inflammation, and subsequent analysis of inflammatory markers and signaling pathways.
Caption: General experimental workflow for evaluating this compound.
Key Experimental Protocols
Protocol 1: Macrophage Culture and Inflammatory Stimulation
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Maintain the cells at 37°C in a humidified incubator with 5% CO2.[12]
-
Cell Seeding: Seed the cells in appropriate multi-well plates (e.g., 96-well for viability/Griess assays, 24- or 6-well for ELISA/Western blot) at a density that ensures 70-80% confluency at the time of treatment.[7] For example, seed 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[12]
-
Treatment: The following day, remove the old medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µg/mL) to the cells.[11] Include a "vehicle control" group that receives only the medium. Pre-incubate for 1-2 hours.
-
Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[12]
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO analysis).[11][12]
Protocol 2: Cell Viability Assay (CCK-8 Method)
It is crucial to determine if this compound is cytotoxic at the tested concentrations.
-
Procedure: After the 24-hour incubation period with this compound (without LPS stimulation), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.[13]
-
Incubation: Incubate the plate for 1-3 hours at 37°C.[13]
-
Measurement: Measure the absorbance (optical density) at 450 nm using a microplate reader.[13]
-
Analysis: Compare the viability of treated cells to the vehicle control. Concentrations that do not significantly reduce cell viability should be used for subsequent anti-inflammatory assays.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
This protocol measures the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation with this compound and LPS, carefully collect the cell culture supernatant from each well.[7]
-
ELISA Procedure: Perform the ELISA using commercially available kits for TNF-α, IL-6, or IL-1β, following the manufacturer's specific instructions.[7][13]
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in each sample by comparing their absorbance to the standard curve. Determine the percentage of inhibition by comparing the this compound-treated groups to the LPS-only stimulated group.[12]
Protocol 4: Western Blot Analysis of Signaling Pathways
This method is used to assess the effect of this compound on the activation (phosphorylation) of key inflammatory signaling proteins like NF-κB p65, p38 MAPK, and PI3K.
-
Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes) with this compound and LPS, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) for 1 hour.[7]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-p38) and their total protein counterparts.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band density using appropriate software.[14]
Inflammatory Signaling Pathways
LPS initiates a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and signaling kinases like p38 MAPK and PI3K, which drive the expression of pro-inflammatory genes.
Caption: Simplified LPS-induced inflammatory signaling pathways.
This compound is hypothesized to interfere with these pathways, reducing the activation of key kinases and the subsequent inflammatory gene expression.
Caption: Potential inhibition points of this compound.
Data Presentation
Quantitative results should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cytokine Production in J774.2 Macrophages
| Treatment Group | TNF-α | IL-6 | GM-CSF | IL-12 p40 |
| Control (No LPS) | Baseline | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased | Increased |
| LPS + this compound (1 µg/mL) | No significant effect | No significant effect | No significant effect | No significant effect |
| LPS + this compound (5 µg/mL) | No significant effect | No significant effect | No significant effect | No significant effect |
| LPS + this compound (10 µg/mL) | No significant effect | No significant effect | No significant effect | No significant effect |
| LPS + this compound (20 µg/mL) | No significant effect | No significant effect | No significant effect | No significant effect |
| Data synthesized from a study which concluded that this compound did not have an immunostimulatory or inhibitory effect on these specific cytokines in J774.2 cells under the tested conditions.[11][15] |
Table 2: Effect of this compound on Signaling Protein Activation in Activated Macrophages
| Treatment Group | Phospho-p38 MAPK Level | Phospho-PI3K Level |
| Activated Macrophages (Control) | High | High |
| Activated Macrophages + this compound | Significant Decrease | Significant Decrease |
| Data based on findings that this compound had anti-inflammatory effects on already activated macrophages, partially via the p38 MAPK and PI3K pathways. Specific quantitative data was not provided in the source.[16][9] |
Table 3: Effect of this compound on Neurogenic Mast Cell Activation
| Treatment Group | Carbachol-Induced Serotonin Release | % Inhibition |
| Carbachol (10 µM) | 65% increase over control | N/A |
| Carbachol + this compound (1 µM) | Reduced Release | ~25% |
| Carbachol + this compound (10 µM) | Reduced Release | ~34% |
| Data from an in vitro study on rat bladder tissue.[5] |
Conclusion
The provided protocols offer a robust framework for evaluating the anti-inflammatory effects of this compound using established macrophage cell culture models. By measuring its impact on pro-inflammatory mediators and key signaling pathways like NF-κB, p38 MAPK, and PI3K, researchers can elucidate the compound's mechanisms of action beyond H1-receptor antagonism. The conflicting data in the literature highlights the importance of carefully selecting experimental conditions, including the cell type and activation state, to fully characterize the immunomodulatory properties of this compound.[16][11] These in vitro assays are essential preliminary steps in the drug development pipeline for repurposing or further developing this compound for inflammatory conditions.
References
- 1. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 4. Hydroxyzine Use and Mortality in Patients Hospitalized for COVID-19: A Multicenter Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyzine inhibits neurogenic bladder mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medrxiv.org [medrxiv.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Hydroxyzine inhibits experimental allergic encephalomyelitis (EAE) and associated brain mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. TRDizin [search.trdizin.gov.tr]
Application Notes and Protocols for Evaluating Hydroxyzine HCl Efficacy in Animal Models of Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant and distressing symptom associated with numerous dermatological and systemic diseases. The development of effective antipruritic therapies relies on robust preclinical evaluation in relevant animal models. Hydroxyzine (B1673990) HCl, a first-generation antihistamine with H1 receptor antagonist activity, is widely used in clinical practice for the management of pruritus.[1][2] These application notes provide detailed protocols for three commonly used animal models of pruritus—Compound 48/80-induced, histamine-induced, and oxazolone-induced dermatitis—to evaluate the efficacy of Hydroxyzine HCl.
Mechanism of Action of this compound in Pruritus
This compound primarily exerts its antipruritic effect by acting as a potent inverse agonist of the histamine (B1213489) H1 receptor.[2] In allergic and inflammatory conditions, histamine is a key mediator released from mast cells and basophils, which then binds to H1 receptors on sensory neurons to elicit the sensation of itch. By competitively blocking the H1 receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to pruritus. Additionally, this compound possesses sedative properties, which can be beneficial in breaking the itch-scratch cycle, particularly in cases of nocturnal pruritus.[3][4]
Animal Models of Pruritus
Compound 48/80-Induced Pruritus
This model induces acute, histamine-dependent itch through the degranulation of mast cells, providing a rapid method to screen for antipruritic compounds that target histamine signaling.[5]
Signaling Pathway
Caption: Compound 48/80 signaling pathway leading to itch.
Experimental Protocol
-
Animals: Male ICR mice (20-25 g).
-
Acclimation: Acclimate mice to individual observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline) via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the pruritogen challenge.
-
Pruritogen Challenge: Inject Compound 48/80 (50 µg in 20 µL saline) intradermally (i.d.) into the nape of the neck.
-
Behavioral Observation: Immediately after the injection, record the number of scratching bouts directed towards the injection site for 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the placement of the paw back on the floor.
-
Data Analysis: Compare the mean number of scratches in the this compound-treated groups to the vehicle-treated group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle | - | Data not available | - |
| This compound | 1 | Data not available | Data not available |
| This compound | 5 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
Histamine-Induced Pruritus
This is a classic model for studying histamine-mediated itch and is highly relevant for evaluating the efficacy of H1 receptor antagonists like this compound.[6]
Signaling Pathway
Caption: Histamine H1 receptor signaling in a sensory neuron.
Experimental Protocol
-
Animals: Male Wistar rats (200-250 g).
-
Acclimation: Place rats in individual observation cages for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle 60 minutes before the histamine injection.
-
Pruritogen Challenge: Inject histamine (100 µg in 50 µL saline) intradermally into the rostral back.
-
Behavioral Observation: Record the number of scratching bouts directed at the injection site for 30 minutes immediately following the injection.
-
Data Analysis: Calculate the mean number of scratches for each treatment group and compare it to the vehicle control group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle | - | Data not available | - |
| This compound | 5 | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available |
Oxazolone-Induced Atopic Dermatitis
This model mimics the chronic inflammatory and pruritic aspects of atopic dermatitis (AD), involving a T-helper 2 (Th2)-dominant immune response.[7][8][9]
Signaling Pathway
Caption: Th2-mediated signaling in Oxazolone-induced dermatitis.
Experimental Protocol
-
Animals: BALB/c mice (6-8 weeks old).
-
Sensitization: On day 0, sensitize the mice by topical application of 30 µL of 2% oxazolone in acetone:olive oil (4:1) to the shaved abdomen.[7]
-
Challenge: Starting on day 5, challenge the mice by applying 20 µL of 0.5% oxazolone to the nape of the neck every other day for a total of ten challenges.[7]
-
Drug Administration: Begin daily oral administration of this compound (e.g., 10, 20 mg/kg) or vehicle from the first day of challenge until the end of the experiment.
-
Behavioral Assessment: After each challenge, record the number of scratching bouts for 30-60 minutes.
-
Dermatitis Scoring: At the end of the study, score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Immunological Analysis (Optional): Collect blood samples to measure serum IgE levels. Skin biopsies can be taken for histological analysis of inflammatory cell infiltration.
-
Data Analysis: Compare scratching behavior, dermatitis scores, and IgE levels between the this compound-treated and vehicle-treated groups.
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Scratching Bouts (± SEM) | Mean Dermatitis Score (± SEM) | Serum IgE (ng/mL ± SEM) |
| Vehicle | - | Data not available | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available | Data not available |
| This compound | 20 | Data not available | Data not available | Data not available |
Experimental Workflow
Caption: General experimental workflow for evaluating antipruritic efficacy.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in established animal models of pruritus. The detailed protocols and pathway diagrams are intended to guide researchers in designing and executing robust studies. While this compound is a well-established antihistamine, further research is required to generate comprehensive dose-response data in these specific animal models to better understand its preclinical efficacy profile.
References
- 1. Real-World, Non-Interventional, Observational Study of Hydroxyzine Hydrochloride in Chronic Pruritus: a Prospective, Non-Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ima-india.org [ima-india.org]
- 3. droracle.ai [droracle.ai]
- 4. ijss-sn.com [ijss-sn.com]
- 5. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Suppression of histamine-induced pruritus by three antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring neuronal mechanisms involved in the scratching behavior of a mouse model of allergic contact dermatitis by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study on Different Skin Pruritus Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Pharmacological characterization of itch-associated response induced by repeated application of oxazolone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxyzine HCl in Rodent Anxiety Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hydroxyzine (B1673990) Hydrochloride (HCl), a first-generation histamine (B1213489) H1 receptor antagonist with anxiolytic properties, in common rodent models of anxiety.
Mechanism of Action
Hydroxyzine HCl primarily exerts its anxiolytic effects through its potent antagonism of the histamine H1 receptor in the central nervous system.[1][2][3] This action contributes to its sedative and calming properties.[1][2] Additionally, hydroxyzine demonstrates antagonist activity at serotonin (B10506) 5-HT2A receptors and dopamine (B1211576) D2 receptors, which is believed to further contribute to its anti-anxiety effects.[2] Unlike benzodiazepines, hydroxyzine does not act on GABA receptors.[3]
Data Presentation: Efficacy in Rodent Anxiety Models
The following tables summarize the quantitative effects of this compound in established behavioral assays for anxiety in rodents.
Table 1: Elevated Plus Maze (EPM)
| Dose (mg/kg) | Route of Administration | Rodent Species | Key Quantitative Findings | Reference |
| 3 | Intraperitoneal (i.p.) | Swiss albino mice | Showed significant anxiolytic activity compared to the control group. | Sawantdesai et al., 2016 |
Table 2: Light-Dark Box Test (LDB)
| Dose (mg/kg) | Route of Administration | Rodent Species | Key Quantitative Findings | Reference |
| 1 | Intraperitoneal (i.p.) | C57/black mice | Resulted in significantly increased transitions between compartments compared to saline control. | Gladney et al., 1994 |
| 3 | Intraperitoneal (i.p.) | Swiss albino mice | Showed significant anxiolytic activity compared to the control group. | Sawantdesai et al., 2016 |
| 4, 7, 10 | Intraperitoneal (i.p.) | C57/black mice | Did not result in significantly increased transitions compared to saline control. | Gladney et al., 1994 |
Table 3: Open Field Test (OFT)
Experimental Workflow
The general workflow for administering this compound in rodent anxiety studies involves several key stages, from animal preparation to data analysis.
Experimental Protocols
Drug Preparation and Administration
This protocol outlines the preparation and administration of this compound for rodent studies.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the mean weight of the animal group and the desired dose (e.g., 1, 3, 10 mg/kg).
-
Solubilization: Dissolve the calculated amount of this compound powder in sterile 0.9% saline. Ensure the final injection volume is appropriate for the species (e.g., 10 ml/kg for mice).
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the solution via intraperitoneal injection. In mice, this is typically done into the lower abdominal quadrant.
-
Oral (p.o.) Gavage: For oral administration, use an appropriate gavage needle.
-
-
Timing: Administer the drug at a consistent time before the behavioral test (e.g., 30 minutes prior).
Elevated Plus Maze (EPM) Protocol
The EPM is used to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control as per the protocol above (e.g., 30 minutes before the test).
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the open arms.
-
Recording: Immediately start a video recording and/or automated tracking system. Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Measure the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.
Light-Dark Box (LDB) Test Protocol
This test assesses anxiety-like behavior based on the conflict between the tendency of rodents to explore a novel environment and their aversion to a brightly lit area.
Apparatus:
-
A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control (e.g., 30 minutes before the test).
-
Test Initiation: Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Recording: Start the recording and allow the animal to explore the apparatus for a 10-minute period.
-
Data Collection: Measure the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Open Field Test (OFT) Protocol
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square arena with high walls, often made of a non-porous material for easy cleaning. The arena is typically divided into a central zone and a peripheral zone by software.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle control as per the protocol.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Immediately begin recording with an overhead camera connected to a tracking software for a predetermined period (e.g., 10-30 minutes).
-
Data Collection: Measure the following parameters:
-
Total distance traveled.
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Rearing frequency (vertical activity).
-
-
Cleaning: Clean the open field arena with 70% ethanol after each animal.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Hydroxyzine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine Hydrochloride (HCl) is a first-generation antihistamine of the piperazine (B1678402) class, widely used for its anxiolytic and sedative properties, as well as for the treatment of pruritus, urticaria, and other allergic conditions. Accurate and precise quantification of Hydroxyzine HCl in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is simple, accurate, and suitable for routine analysis in a laboratory setting.
Principle of the Method
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a standard solution with a known concentration.
Materials and Reagents
-
This compound Reference Standard: USP grade
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Potassium Dihydrogen Phosphate: Analytical grade
-
Orthophosphoric Acid: Analytical grade
-
Sulfuric Acid: Analytical grade
-
Trifluoroacetic Acid: HPLC grade
-
Hydrochloric Acid: Analytical grade
-
Sodium Hydroxide: Analytical grade
-
Hydrogen Peroxide: Analytical grade
-
Sample Placebo: For method development and validation in specific formulations.
Instrumentation and Chromatographic Conditions
Several HPLC methods have been reported for the quantification of this compound. Below is a summary of commonly used conditions. Method 1 is presented as the primary protocol in this document.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | Hibar µBondapak C18[2] | Primesep SB (150 x 4.6 mm, 5 µm)[3] | C18 (150 x 3.9 mm, 5 µm)[4][5] |
| Mobile Phase | Acetonitrile : 0.5 M KH2PO4 buffer (1:1, v/v)[1] | Acetonitrile : Methanol : Buffer (500:200:300, v/v/v)[2] | Water : Acetonitrile with Sulfuric Acid as a buffer[3] | A: 0.1% TFA in WaterB: 0.05% TFA in Acetonitrile (Gradient)[4][5] |
| Flow Rate | 2.0 mL/min[1] | 1.0 mL/min[2] | Not Specified | 0.7 mL/min[4][5] |
| Injection Volume | 20 µL | Not Specified | Not Specified | Not Specified |
| Detection Wavelength | 232 nm[1] | 235 nm[2] | 232 nm[3] | 230 nm[4][5] |
| Column Temperature | 90 °C[1] | Ambient | Not Specified | 30 °C[4][5] |
Summary of Quantitative Data and Validation Parameters
The following table summarizes the validation parameters from various reported HPLC methods for this compound quantification.
| Parameter | Method A | Method B | Method C |
| Linearity Range | 80 - 120 µg/mL[1] | 10 - 10000 ng/mL[2] | 0.1132 - 2.9920 µg/mL[4][5] |
| Correlation Coefficient (R²) | > 0.999[1] | 0.9993[2] | > 0.999[4][5] |
| Accuracy (% Recovery) | 97.8%[1] | 97 - 102%[2] | 84.09 - 109.74%[4][5] |
| Precision (% RSD) | 1.52%[1] | < 2.5%[2] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.03%[4][5] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.05%[4][5] |
| Retention Time (min) | Not Specified | Not Specified | Approx. 13.13 min |
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 80, 90, 100, 110, 120 µg/mL).
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtered solution is now ready for injection.
System Suitability
Before starting the analysis, the HPLC system must meet the following system suitability criteria:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Inject the standard solution five times, and the RSD of the peak areas should be not more than 2.0%.
Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
References
Application Notes and Protocols: Hydroxyzine HCl as a Tool Compound in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine (B1673990) hydrochloride (HCl) is a first-generation piperazine (B1678402) class antihistamine developed in the 1950s.[1] Beyond its well-known anti-allergic properties, its ability to readily cross the blood-brain barrier and interact with multiple neurotransmitter systems makes it a valuable and versatile tool compound for neuroscience research.[2][3] Its primary action is as a potent inverse agonist of the histamine (B1213489) H1 receptor, but it also exhibits antagonist activity at serotonergic, dopaminergic, and adrenergic receptors.[2][4] This multi-target profile allows researchers to probe the roles of these systems in various physiological and pathological processes, including anxiety, sedation, neuroinflammation, and pruritus.[][6][7] Unlike many other first-generation antihistamines, hydroxyzine has a low affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a lower incidence of anticholinergic side effects.[2][4]
This document provides detailed application notes and protocols for utilizing Hydroxyzine HCl as a tool compound in both in vitro and in vivo neuroscience research settings.
Mechanism of Action
Hydroxyzine's primary mechanism is its potent and selective inverse agonism at the histamine H1 receptor, which is responsible for its characteristic antihistaminic and sedative effects.[2][8] As an inverse agonist, it reduces constitutive receptor activity, effectively suppressing histamine signaling in the central nervous system (CNS).[3][9] This action in the brain is key to its sedative properties, as histamine is a promoter of wakefulness.[3]
Additionally, this compound acts as an antagonist at several other key CNS receptors, which contributes to its broader pharmacological profile:
-
Serotonin 5-HT2A Receptor: Antagonism at this receptor is believed to contribute significantly to its anxiolytic (anxiety-reducing) effects.[2][]
-
Dopamine D2 Receptor: It displays weaker antagonist activity at D2 receptors.[2][4]
-
α1-Adrenergic Receptor: It also shows antagonism at this receptor.[2][4]
This multi-receptor activity, particularly the combination of H1 and 5-HT2A receptor blockade, makes hydroxyzine a useful tool for dissecting the contributions of histaminergic and serotonergic pathways to complex behaviors.
Data Presentation
Receptor Binding Affinities
The affinity of this compound for various receptors has been characterized in multiple studies. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating stronger binding.
| Receptor Target | Species | Binding Affinity (Ki) | Reference |
| Histamine H1 | Human | 2 nM | [10] |
| Serotonin 5-HT2A | Human | 50 nM | [10] |
| Dopamine D2 | Human | 378 nM | [10] |
Pharmacokinetic Properties
Hydroxyzine is rapidly absorbed after oral administration and is metabolized in the liver to its primary active metabolite, cetirizine (B192768).[11][12] Unlike hydroxyzine, cetirizine is a second-generation antihistamine that does not significantly cross the blood-brain barrier.[8]
| Parameter | Species/Condition | Value | Reference |
| Peak Plasma Concentration (Tmax) | Human Adults | ~2 hours | [11] |
| Elimination Half-Life (t1/2) | Human Adults | ~20 hours | [11] |
| Elimination Half-Life (t1/2) | Human Elderly | ~29 hours | [12][13] |
| Volume of Distribution (Vd) | Human Elderly | 22.5 ± 6.3 L/kg | [13] |
| Bioavailability (Oral) | Dogs | 72% | [1] |
| Primary Metabolite | Human | Cetirizine | [11] |
Dosing in Preclinical Models
Hydroxyzine is frequently used in rodent models to study anxiety and sedation. Doses should be selected carefully, as higher doses (>15 mg/kg) can produce significant sedation, potentially confounding behavioral test results.[14]
| Animal Model | Doses Used | Route | Application | Reference |
| Swiss Albino Mice | 1.5 mg/kg, 3 mg/kg | i.p. | Anxiolytic studies (Elevated Plus Maze, Light/Dark Box) | [15] |
| Swiss Albino Mice | 10 mg/kg | i.p. | Anxiolytic studies (Elevated Plus Maze) | [14] |
| Lewis Rats | Not specified (oral) | p.o. | Neuroinflammation (EAE model) | [7][16] |
| Mice | 4, 8, 16 mg/kg | i.p. | Amnesia studies (Passive Avoidance Task) | [17] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
This protocol provides a general framework for determining the binding affinity (Ki) of hydroxyzine for a target receptor (e.g., Histamine H1) expressed in cultured cells.
Objective: To quantify the affinity of this compound for a specific neurotransmitter receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., HEK293-H1R cells).
-
Radioligand specific for the target receptor (e.g., [³H]-pyrilamine for H1R).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding competitor (e.g., 10 µM Mepyramine for H1R).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL non-specific competitor, 50 µL radioligand, 100 µL membrane suspension.
-
Hydroxyzine Competition: 50 µL of each hydroxyzine dilution, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of hydroxyzine.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of hydroxyzine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds like hydroxyzine are expected to increase the time spent in the open, more "anxiety-provoking," arms of the maze.[14][15]
Objective: To evaluate the anxiolytic effects of this compound in mice.
Materials:
-
Elevated Plus Maze apparatus.
-
Male Swiss albino mice (20-25 g).[15]
-
This compound solution in sterile saline.
-
Vehicle control (sterile saline).
-
Video tracking software for automated scoring.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.[15][17]
-
Testing:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Data Analysis: Using the video recordings or tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Statistical Analysis: Compare the parameters between the hydroxyzine-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the percentage of time spent in the open arms [(Time open / (Time open + Time closed)) * 100] without a significant change in total distance traveled is indicative of an anxiolytic effect.
Signaling Pathways
Hydroxyzine's antagonism of H1 and 5-HT2A receptors modulates downstream signaling cascades crucial for neuronal function. Both are G protein-coupled receptors (GPCRs).
-
H1 Receptor Blockade: Histamine H1 receptors are coupled to the Gq/11 protein. Their activation typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, and DAG activates protein kinase C (PKC). By blocking this pathway, hydroxyzine reduces neuronal excitability and promotes sedation.
-
5-HT2A Receptor Blockade: The 5-HT2A receptor is also coupled to Gq/11 and activates the same PLC-IP3-DAG pathway. Its antagonism by hydroxyzine in key brain regions like the prefrontal cortex is thought to underlie its anxiolytic and antipsychotic-like properties.
Conclusion
This compound is a powerful and cost-effective tool compound for neuroscience research. Its well-characterized pharmacology, particularly its potent H1 inverse agonism and 5-HT2A antagonism, allows for the targeted investigation of histaminergic and serotonergic systems in the CNS. By using the data and protocols outlined in these application notes, researchers can effectively employ hydroxyzine to explore the neural mechanisms underlying complex behaviors and disease states. Careful consideration of dosage is critical to distinguish between sedative and anxiolytic effects in in vivo models.
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. drugs.com [drugs.com]
- 4. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 10. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. youtube.com [youtube.com]
- 12. reallifepharmacology.com [reallifepharmacology.com]
- 13. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxyzine inhibits experimental allergic encephalomyelitis (EAE) and associated brain mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Sedative Effects of Hydroxyzine HCl in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyzine (B1673990) HCl is a first-generation antihistamine belonging to the piperazine (B1678402) class of compounds. It is widely used for its anxiolytic, antiemetic, and antihistaminic properties.[][[“]] A primary characteristic of hydroxyzine is its sedative effect, which stems from its potent action on the central nervous system.[][3] Understanding and quantifying this sedative effect in preclinical animal models is essential for characterizing its pharmacological profile and for the development of novel therapeutics with modulated sedative properties.
These application notes provide detailed protocols for three standard behavioral assays used to assess sedation in rodent models: the Open Field Test (OFT), the Rotarod Test, and the Elevated Plus Maze (EPM).
Mechanism of Action and Signaling Pathways
Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor.[3] In the central nervous system, histamine acts as a key neurotransmitter promoting wakefulness. By blocking H1 receptors, hydroxyzine suppresses histaminergic neurotransmission, leading to drowsiness and sedation.[][[“]] A positron emission tomography (PET) study demonstrated that a 30 mg dose of hydroxyzine resulted in 67.6% occupancy of brain H1 receptors, which correlated well with subjective sleepiness.[3][4]
Additionally, hydroxyzine acts as a weaker antagonist at serotonin (B10506) 5-HT2A receptors, dopamine (B1211576) D2 receptors, and α1-adrenergic receptors.[3][4] Its interaction with the 5-HT2A receptor, in particular, is thought to contribute to its anxiolytic effects.[][4][5]
Caption: Primary signaling pathway of this compound leading to sedation.
Experimental Protocols
The following protocols are designed for use in mice, a common model for assessing sedative properties. Doses should be determined based on pilot studies, but literature suggests that sedative effects in mice are observed at doses above 15 mg/kg.[6]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior in a novel environment.[7][8][9] A reduction in distance traveled, movement speed, and rearing frequency can indicate a sedative effect.
Experimental Workflow:
Caption: Experimental workflow for the Open Field Test.
Protocol:
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous material like PVC or Plexiglas.[10] The arena should be evenly lit (100-200 lux) and equipped with an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).[10][11]
-
Animals: Adult mice (e.g., C57BL/6). Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment begins.[10]
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. Allow for a 30-minute pre-treatment period before testing.[12]
-
Procedure: a. Clean the arena with 70% ethanol (B145695) or 1% Virkon solution between trials to remove olfactory cues.[10][11] b. Gently place the mouse in the center of the arena.[11] c. Start the recording immediately and allow the animal to explore undisturbed for a set duration, typically 10-30 minutes.[10]
-
Data Analysis: Quantify the following parameters, often divided into 5-minute bins to assess habituation.[11]
-
Total Distance Traveled (cm): Overall locomotor activity.
-
Rearing Frequency: A measure of exploratory behavior.
-
Time Spent Mobile (s): Duration of active movement.
-
Time in Center vs. Periphery (s): While primarily a measure of anxiety, a general reduction in all activity is relevant.[10]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time Spent Mobile (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 40 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Rotarod Test
The Rotarod Test is a primary method for assessing motor coordination, balance, and motor learning.[13] Drug-induced sedation or motor impairment will result in a decreased latency to fall from the rotating rod.
Experimental Workflow:
Caption: Experimental workflow for the Rotarod Test.
Protocol:
-
Apparatus: An automated rotarod unit with lanes for multiple mice, capable of constant speed or acceleration.
-
Animals: Adult mice.
-
Training (Habituation): a. Train mice for 2-3 consecutive days prior to the test day. b. On each training day, give each mouse 3-5 trials with a 15-minute inter-trial interval.[14] c. A common protocol uses an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).[14] The goal is to achieve a stable baseline performance.
-
Drug Administration: On the test day, administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30 minutes before the first trial.
-
Procedure: a. Place the mouse on its designated lane on the rotarod. b. Begin the acceleration protocol. c. The latency to fall onto the sensor plate below is automatically recorded. A trial ends when the mouse falls or if it passively rotates twice. A cut-off time (e.g., 300 seconds) is typically used.[14] d. Conduct 3 trials with a 15-minute inter-trial interval.[14]
-
Data Analysis:
-
Latency to Fall (s): The primary measure. Calculate the average latency across the trials for each animal.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Latency to Fall (s) |
| Vehicle | - | Mean ± SEM |
| This compound | 10 | Mean ± SEM |
| This compound | 20 | Mean ± SEM |
| This compound | 40 | Mean ± SEM |
Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior, based on the rodent's aversion to open, elevated spaces.[15][16] While its primary endpoints relate to anxiety (time in open arms), locomotor activity (total arm entries) can be used as an indicator of sedation.[17]
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor (e.g., 50-80 cm), with two open arms and two arms enclosed by walls.[15][18] Dimensions for mice are typically 25-50 cm long and 5 cm wide per arm.[15][17]
-
Animals: Adult mice. Acclimate animals to the testing room for at least 60 minutes prior to the test.[16]
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Procedure: a. Place the mouse in the central square of the maze, facing a closed arm.[15] b. Allow the animal to explore the maze for 5 minutes.[19] c. An overhead camera and tracking software record the session.
-
Data Analysis:
-
Total Number of Arm Entries: A measure of general locomotor activity. A significant decrease suggests sedation.
-
Time Spent in Open Arms (%): A primary measure of anxiety.
-
Number of Entries into Open Arms (%): Another primary measure of anxiety.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Arm Entries | % Time in Open Arms | % Open Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 40 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The comprehensive assessment of this compound's sedative effects requires a multi-faceted approach. The Open Field Test provides data on general locomotor activity and exploration, while the Rotarod Test specifically measures motor coordination and balance deficits. The Elevated Plus Maze can supplement these findings by providing a measure of overall activity in the context of an anxiolytic assay. By employing these standardized protocols, researchers can generate robust and reproducible data to accurately characterize the sedative profile of this compound and related compounds.
References
- 2. consensus.app [consensus.app]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. Hydroxyzine [medbox.iiab.me]
- 5. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 8. Study of Locomotor Activity & Exploration [hugo-sachs.de]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. mmpc.org [mmpc.org]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
- 19. protocols.io [protocols.io]
Application Notes and Protocols: Establishing a Dose-Response Curve for Hydroxyzine HCl using an Inositol Phosphate Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the potency of Hydroxyzine HCl as a histamine (B1213489) H1 receptor antagonist. The methodology is centered around a competitive, cell-based inositol (B14025) monophosphate (IP1) accumulation assay utilizing Homogeneous Time-Resolved Fluorescence (HTRF) technology. This assay provides a robust and quantitative measure of the functional inhibition of the Gq-coupled H1 receptor signaling pathway.
Introduction
Hydroxyzine is a first-generation antihistamine that functions as a potent and selective inverse agonist of the histamine H1 receptor.[1][2] The H1 receptor, a member of the G-protein coupled receptor (GPCR) family, is a key mediator of allergic and inflammatory responses.[3][4] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while also being rapidly metabolized into a series of inositol phosphates.[5][8]
Determining the dose-response relationship of an antagonist like this compound is crucial for characterizing its pharmacological profile. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the drug's potency. This protocol details the use of the IP-One HTRF assay, which measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[8][9] The assay principle relies on the inhibition of IP1 degradation by lithium chloride (LiCl), allowing for a stable and detectable signal that correlates with H1 receptor activation.[7][8] By measuring the ability of this compound to inhibit histamine-induced IP1 accumulation, a precise dose-response curve and IC50 value can be established.
Histamine H1 Receptor Signaling Pathway
The H1 receptor primarily signals through the Gq protein pathway. When the endogenous agonist, histamine, binds to the receptor, it triggers a conformational change that activates the associated Gq protein. This initiates a cascade of intracellular events, as depicted below. This compound acts by competitively blocking histamine from binding to the receptor, thereby inhibiting this downstream signaling.[10][]
Experimental Protocol: IP-One HTRF Assay
This protocol is designed to determine the IC50 value of this compound by measuring its inhibition of histamine-induced IP1 accumulation. A preliminary experiment to determine the EC80 of histamine is required.
Materials and Reagents
| Reagent | Recommended Source |
| Cell Line | CHO or HEK293 cells stably expressing human H1 receptor |
| Culture Medium | DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic |
| Assay Plates | White, solid-bottom 384-well plates |
| IP-One HTRF Assay Kit | Cisbio Bioassays (or equivalent) |
| This compound | Sigma-Aldrich (Cat# H9638 or equivalent) |
| Histamine Dihydrochloride | Sigma-Aldrich (Cat# H7250 or equivalent) |
| Lithium Chloride (LiCl) | Sigma-Aldrich (Cat# L9650 or equivalent) |
| Assay Buffer | Typically provided in the HTRF kit or HBSS |
| HTRF-compatible Plate Reader | e.g., PHERAstar, EnVision |
Experimental Workflow
The overall workflow involves cell preparation, compound treatment, agonist stimulation, and signal detection.
Detailed Procedure
Step 1: Cell Preparation (Day 1)
-
Culture cells expressing the human H1 receptor in the appropriate growth medium.
-
On the day before the assay, detach cells and resuspend in fresh medium.
-
Seed cells into a white 384-well plate at a density optimized for your cell line (e.g., 5,000-15,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Step 2: Compound Preparation (Day 2)
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution series of this compound in the assay buffer. A typical 10-point curve might range from 1 µM to 0.1 nM final assay concentrations.
-
Prepare a stock of Histamine in assay buffer. The concentration used for stimulation should be the EC80 value, which must be determined beforehand in a separate agonist dose-response experiment.
-
Prepare the assay buffer containing LiCl according to the kit manufacturer's instructions.[7]
Step 3: Assay Execution (Day 2)
-
Remove the cell culture medium from the 384-well plate.
-
Add the serially diluted this compound solutions to the respective wells. Include wells for "vehicle control" (0% inhibition) and "maximal stimulation" (histamine only).
-
Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.[7]
-
Add the EC80 concentration of Histamine to all wells except the negative control wells (which receive only buffer).
-
Incubate the plate for 30-60 minutes at 37°C to stimulate IP1 production.[9]
-
Lyse the cells by adding the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) diluted in the lysis buffer, as per the kit protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
Data Presentation and Analysis
Data Calculation
-
HTRF Ratio: Calculate the HTRF ratio for each well using the formula: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
-
Percent Inhibition: Normalize the data to the control wells to determine the percentage of inhibition for each this compound concentration. % Inhibition = 100 x (1 - [(Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)])
-
Ratio_sample: Ratio from wells with histamine and this compound.
-
Ratio_neg_ctrl: Ratio from wells with buffer only (basal).
-
Ratio_pos_ctrl: Ratio from wells with histamine only (maximal stimulation).
-
Dose-Response Curve and IC50
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the resulting data points to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic (4PL) fit.[12]
-
The IC50 is the concentration of this compound that produces 50% of the maximal inhibition.[13]
Representative Data
The following table shows example data generated from a this compound dose-response experiment.
| [this compound] (M) | Log [Conc.] | HTRF Ratio (Avg) | % Inhibition |
| 1.00E-06 | -6.00 | 855 | 98.7% |
| 3.16E-07 | -6.50 | 910 | 95.8% |
| 1.00E-07 | -7.00 | 1150 | 82.5% |
| 3.16E-08 | -7.50 | 1850 | 43.1% |
| 1.00E-08 | -8.00 | 2200 | 23.9% |
| 3.16E-09 | -8.50 | 2450 | 10.2% |
| 1.00E-09 | -9.00 | 2610 | 1.5% |
| 0 (Histamine only) | - | 2650 | 0.0% |
| 0 (Buffer only) | - | 650 | 100.0% |
Summary of Results
| Parameter | Value |
| IC50 of this compound | ~3.2 x 10⁻⁸ M (32 nM) |
| Hill Slope | ~1.1 |
| Assay Window (S/B) | >4.0 |
Note: The IC50 value presented is illustrative. Actual values may vary depending on the specific cell line, assay conditions, and reagent lots. Published IC50 values for Hydroxyzine at the H1 receptor can vary but are typically in the low nanomolar range.
References
- 1. psychdb.com [psychdb.com]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Hydroxyzine Hcl solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Hydroxyzine HCl in aqueous buffers.
Quick Reference: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ · 2HCl | [1] |
| Molecular Weight | 447.83 g/mol | [1] |
| pKa₁ | 1.96 ± 0.05 | [2] |
| pKa₂ | 7.40 ± 0.03 | [2] |
| Water Solubility | Very soluble (1 g/mL) | [3] |
| Ethanol Solubility | ~222 mg/mL | [3] |
| Appearance | White, odorless powder | [4] |
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when dissolving this compound in aqueous buffers for experimental use.
Problem 1: Precipitation or cloudiness observed after dissolving this compound.
-
Question: I dissolved this compound in my buffer, but the solution became cloudy/formed a precipitate over time. What is the cause and how can I fix it?
-
Answer: Precipitation of this compound after initial dissolution is often related to the pH of the buffer and the concentration of the drug. Hydroxyzine is a diprotic base, meaning its solubility is highly dependent on pH.
-
pH Effect: this compound is most soluble at acidic pH values (below its pKa of 7.40) where it exists in its protonated, more soluble form. As the pH of the solution approaches and exceeds its pKa, the uncharged, less soluble free base form begins to predominate, which can lead to precipitation, especially at higher concentrations.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the final pH of your drug solution is in the desired range and is stable. The addition of this compound, which is acidic, can slightly lower the pH of a weakly buffered solution.
-
Adjust Buffer pH: If your experimental conditions allow, lower the pH of the buffer to increase the solubility of this compound. A pH of 6.0 or lower is generally recommended for maintaining high concentrations in solution.
-
Lower Drug Concentration: If the pH cannot be altered, you may need to work with a lower concentration of this compound to stay below its solubility limit at that specific pH.
-
Consider Buffer Choice: The composition of the buffer itself can sometimes influence solubility. If you continue to experience issues, consider trying a different buffer system. (See FAQ section for more on buffer selection).
-
-
Problem 2: Inconsistent results in biological assays.
-
Question: My experimental results with this compound are not reproducible. Could this be a solubility issue?
-
Answer: Yes, solubility issues are a common cause of inconsistent results in biological assays. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of the active drug will be lower and more variable than intended.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Recommendations:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use.
-
Filtration: For critical applications, filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles.
-
Stability Check: Assess the stability of your this compound solution under your specific experimental conditions (e.g., temperature, incubation time) to ensure it remains dissolved throughout the assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
A1: this compound is generally considered "very soluble" in water and aqueous solutions.[4] However, its quantitative solubility is highly pH-dependent due to its two pKa values (1.96 and 7.40).[2] Below is a table summarizing available and estimated solubility data in common laboratory buffers.
| Buffer System | pH | Approximate Solubility (mg/mL) | Remarks |
| Water | Neutral | >700 | Highly soluble.[5] |
| 0.1N HCl | ~1.0 | Freely Soluble | Expected to be very high due to full protonation.[6] |
| Acetate Buffer | 4.0 | Freely Soluble | Used as a dissolution medium for tablets.[7] |
| Phosphate Buffer | 5.5 | Soluble | Used in in vitro release studies.[8] |
| Phosphate Buffer | 6.8 | Soluble | Used in dissolution studies of fast-dissolving tablets.[9] |
| Phosphate Buffer (PBS) | 7.4 | Soluble | Used in various biological assays.[10] A solubility of 100 mg/mL in PBS with sonication has been reported. |
Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmacopeial standards. The actual quantitative solubility can be influenced by buffer concentration and ionic strength.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH. As a weak base, its solubility is highest in acidic conditions where it is fully protonated. As the pH increases towards and above its second pKa of 7.40, the proportion of the less soluble free base form increases, leading to a decrease in solubility.
References
- 1. Hydroxyzine Hydrochloride | C21H29Cl3N2O2 | CID 91513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanadium-Containing Anionic Chelate for Spectrophotometric Determination of Hydroxyzine Hydrochloride in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. drugs.com [drugs.com]
- 5. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. In Vitro and In Vivo Evaluation of Hydroxyzine Hydrochloride Microsponges for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Overcoming Hydroxyzine HCl Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges arising from hydroxyzine (B1673990) HCl interference in fluorescence-based assays.
Understanding the Interference
-
Autofluorescence: Hydroxyzine HCl may exhibit intrinsic fluorescence, emitting light at wavelengths that overlap with the assay's detection channels.
-
Light Absorbance (Inner Filter Effect): this compound absorbs light in the ultraviolet (UV) region and potentially in the lower visible spectrum. This can reduce the intensity of both the excitation light reaching the fluorophore and the emitted fluorescent signal, leading to artificially low readouts.
While the intrinsic fluorescence excitation and emission spectra of this compound are not widely published, its UV absorbance is well-documented, with a maximum absorbance peak (λmax) around 230 nm in solvents like methanol (B129727) or ethanol. This strong UV absorbance suggests a potential for interference in assays utilizing fluorophores that are excited in this region.
Frequently Asked Questions (FAQs)
Q1: My fluorescence intensity readings are unexpectedly high in wells containing this compound, even in my negative controls. What is the likely cause?
A1: This is a classic sign of autofluorescence from this compound. The compound itself is likely fluorescing at the emission wavelength of your assay, leading to an artificially inflated signal. To confirm this, you should run a "pre-read" or a "compound-only" control plate.
Q2: I'm observing a decrease in my fluorescent signal that is dependent on the concentration of this compound. Is this fluorescence quenching?
A2: While it could be fluorescence quenching, a more probable cause is the inner filter effect. This compound's strong UV absorbance can reduce the amount of excitation light reaching your fluorophore and can also absorb the emitted light before it reaches the detector. A counter-screen for quenching can help differentiate between these two effects.
Q3: How can I predict if this compound will interfere with my specific assay?
Q4: Are there alternative compounds I can use in my experiments to avoid this interference?
A4: The choice of an alternative will depend on the biological question being addressed. If the antihistaminic properties are of interest, other antihistamines with different chemical structures and potentially different spectral properties could be considered. However, each new compound should be assessed for its own potential to interfere with the assay.
Troubleshooting Guides
Problem 1: Suspected Autofluorescence from this compound
This guide will help you confirm and mitigate interference from the intrinsic fluorescence of this compound.
Step 1: Confirm Autofluorescence
-
Experimental Protocol:
-
Prepare a serial dilution of this compound in your assay buffer in a microplate (preferably the same type used for your assay, e.g., black, clear-bottom).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration used in your assay).
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and filter sets as your primary assay.
-
-
Data Analysis: A dose-dependent increase in fluorescence intensity in the wells containing this compound, which is absent in the vehicle control, confirms autofluorescence.
Step 2: Mitigation Strategies
| Strategy | Description | Potential Efficacy | Considerations |
| Spectral Separation | Shift to fluorophores with excitation and emission wavelengths further into the red spectrum, where compound autofluorescence is less common. | High | Requires availability of suitable red-shifted probes and compatible instrument filter sets. |
| Signal-to-Background Enhancement | Increase the concentration of your fluorescent probe or substrate to generate a stronger specific signal that can overcome the background fluorescence from this compound. | Medium | May alter assay kinetics or lead to higher costs. |
| Computational Correction | Subtract the background fluorescence signal measured from a compound-only control plate from the results of the primary assay plate. | Medium to High | Assumes the autofluorescence is consistent and additive. May not be suitable for all assay types. |
Problem 2: Suspected Light Absorbance or Quenching by this compound
This guide provides a workflow to identify and address signal reduction caused by this compound.
Step 1: Differentiate Between Inner Filter Effect and Quenching
-
Experimental Protocol (Quenching Counter-Screen):
-
Generate the fluorescent product of your assay in the absence of any test compounds. For enzymatic assays, run the reaction to completion and then stop it.
-
Add a serial dilution of this compound to the wells containing the pre-formed fluorescent product.
-
Read the fluorescence intensity immediately after adding the compound.
-
-
Data Analysis: A dose-dependent decrease in fluorescence intensity suggests that this compound is quenching the signal of the fluorophore. If no significant change is observed, the signal reduction in the primary assay is more likely due to the inner filter effect.
Step 2: Mitigation Strategies
| Strategy | Description | Potential Efficacy | Considerations |
| Use of Red-Shifted Dyes | Move to fluorophores that excite and emit at longer wavelengths, away from the main absorbance region of this compound.[1] | High | As with autofluorescence, requires compatible probes and instrumentation. |
| Reduce Path Length | Use low-volume microplates (e.g., 1536-well) to minimize the distance light travels through the sample, thereby reducing the inner filter effect. | Medium | Requires specialized liquid handling and plate reading equipment. |
| Assay Miniaturization | Reducing the total assay volume can decrease the impact of the inner filter effect. | Medium | May require re-optimization of the assay. |
| Kinetic vs. Endpoint Reading | For enzymatic assays, measuring the reaction rate (kinetic read) can sometimes mitigate the effects of a constant background absorbance. | Medium | Not applicable to all assay formats. |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Wavelength/Value | Solvent | Reference |
| UV Absorbance Maximum (λmax) | ~230 nm | Methanol/Ethanol | [1] |
| Charge-Transfer Complex with Iodine | 380 nm | Dichloromethane | |
| Charge-Transfer Complex with Picric Acid | 400 nm | Chloroform | |
| Fluorescence Quenching of 2,4,5,7‐tetraiodofluorescein | Emission at 551.5 nm (Excitation at 527.5 nm) | Not Specified |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
Objective: To measure the fluorescence excitation and emission spectra of this compound to understand its potential for interference.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvette or appropriate microplate
Methodology:
-
Prepare a solution of this compound in the assay buffer at a concentration relevant to your experiments (e.g., the highest concentration used in your screening).
-
Emission Scan: a. Set the excitation wavelength to the λmax of this compound's absorbance (~230 nm) or the excitation wavelength of your assay's fluorophore. b. Scan a range of emission wavelengths (e.g., 250-700 nm) and record the fluorescence intensity.
-
Excitation Scan: a. Set the emission wavelength to the wavelength of maximum emission found in the previous step, or the emission wavelength of your assay's fluorophore. b. Scan a range of excitation wavelengths (e.g., 200-500 nm) and record the fluorescence intensity.
Protocol 2: Counter-Screen for Autofluorescent Compounds
Objective: To identify compounds that are intrinsically fluorescent under the assay conditions.
Methodology:
-
Prepare a microplate containing serial dilutions of your test compounds (including this compound) in the assay buffer.
-
Include wells with buffer only (blank) and a positive control (a known fluorescent compound, if available).
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths, filter sets, and gain settings as your primary assay.
-
Calculate the signal-to-background ratio for each well. Compounds with a signal significantly above the blank are considered autofluorescent.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound interference in fluorescence assays.
References
Improving the stability of Hydroxyzine Hcl in long-term cell culture experiments
This technical support center provides guidance on improving the stability of Hydroxyzine (B1673990) HCl in long-term cell culture experiments. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to address common challenges encountered during their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage recommendations for Hydroxyzine HCl powder?
Hydroxyzine hydrochloride is a white, odorless crystalline powder.[1][2] It is highly soluble in water, freely soluble in alcohol, and slightly soluble in acetone.[1][2] For optimal stability, it should be stored in a dry, cool, and well-ventilated place in tightly closed, airtight containers, protected from light.[2][3][4][5] Some suppliers recommend storage at controlled room temperature (20°C to 25°C), while others suggest refrigeration (2°C to 8°C).[1][4]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to prepare a concentrated stock solution in a suitable solvent that can be further diluted into the cell culture medium. Given its high solubility in water, sterile water or phosphate-buffered saline (PBS) are appropriate solvents.[1] For some applications, DMSO can also be used to prepare stock solutions.[6] The solution should be sterilized by filtering it through a 0.22 µm filter.
Q3: What are the best practices for storing this compound stock solutions?
Stock solutions should be stored at low temperatures to minimize degradation. Storage at -20°C or -80°C is recommended for long-term stability.[7] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[7] Solutions should be protected from light.[2] One study indicated that stock solutions stored at room temperature are stable for at least 16 days.[8]
Q4: What factors can influence the stability of this compound in cell culture medium?
Several factors can affect the stability of this compound in your cell culture experiments:
-
Temperature: Elevated temperatures, such as the 37°C incubation condition for cell cultures, can accelerate degradation.[9]
-
pH: The pH of the cell culture medium can influence the stability of this compound. The injection form of the drug has a pH between 3.5 and 6.0.[10] Cell culture media are typically buffered around pH 7.4, and this more alkaline environment may affect stability.
-
Light: this compound is light-sensitive. Exposure of the cell culture plates or media flasks to light for extended periods should be minimized.
-
Reactive Components: Cell culture media contain various components like amino acids, vitamins, and salts that could potentially interact with and degrade this compound over time.
-
Oxidation: The presence of dissolved oxygen and oxidizing agents can lead to degradation.[11]
Q5: What are the known degradation products of this compound, and are they biologically active?
Forced degradation studies have identified several degradation products of this compound under stress conditions such as hydrolysis, oxidation, and photolysis.[11] Two notable degradation products are hydroxyzine N-Oxide and O-Acetyl hydroxyzine.[12] The primary and active metabolite of hydroxyzine is cetirizine, which is responsible for much of its antihistaminic effect.[13] The biological activity of other degradation products in a cell culture context is not well-documented in the provided search results and would require further investigation.
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my long-term experiments with this compound.
This could be due to the degradation of the compound over the course of the experiment.
Troubleshooting Steps:
-
Review your preparation and storage procedures: Ensure that your stock solutions are prepared fresh, stored correctly (aliquoted, protected from light, at -20°C or colder), and that you are minimizing the exposure of your media containing this compound to light.[2][7]
-
Increase the frequency of media changes: If you suspect degradation in the incubator, replacing the media with freshly prepared this compound-containing media more frequently can help maintain a more stable concentration of the active compound.
-
Perform a stability check: You can assess the stability of this compound in your specific cell culture medium under your experimental conditions. An experimental protocol for this is provided below.
-
Consider the bioactivity of metabolites: The main metabolite, cetirizine, is a known antihistamine.[13] Be aware that the observed effects in your long-term culture could be a combination of the parent drug and its active metabolites.
Data Presentation
Table 1: Physicochemical Properties of Hydroxyzine Hydrochloride
| Property | Value | References |
| Molecular Formula | C₂₁H₂₇ClN₂O₂·2HCl | [2] |
| Molecular Weight | 447.83 g/mol | [14] |
| Appearance | White, odorless, crystalline powder | [1][2] |
| Solubility | Very soluble in water; Soluble in chloroform; Slightly soluble in acetone; Practically insoluble in ether | [1] |
| Melting Point | Approximately 200°C with decomposition | [3] |
Table 2: Stability of this compound in Solution
| Storage Condition | Duration | Stability | References |
| In syringes with atropine (B194438) sulfate (B86663) at 25°C and 3°C | 10 days | Stable | [15][16] |
| In glass and plastic syringes with other drugs at 4°C and 25°C | 366 days | Stable | [2][9] |
| In glass and plastic syringes with other drugs at 44°C | 30 days | Turned yellow, indicating degradation | [9] |
| Stock solution at room temperature | 16 days | Stable | [8] |
| In extracellular solution at 2-8°C | 37 days | Stable | [8] |
| In extracellular solution at 25°C and 35°C | 16 days | Stable | [8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh out 4.48 mg of this compound powder.
-
Dissolving: Dissolve the powder in 1 mL of sterile water for injection or sterile PBS. Vortex briefly to ensure complete dissolution.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.
-
Preparation: Prepare your complete cell culture medium (including serum and other supplements) containing a known concentration of this compound (e.g., 10 µM).
-
Incubation: Dispense the medium into several wells of a cell culture plate (without cells) and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect an aliquot of the medium from a set of wells.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound. A suitable method can be adapted from the literature, often using a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol, with UV detection around 230 nm.[11][12]
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate under your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Simplified Histamine H1 receptor signaling pathway.
References
- 1. DailyMed - HYDROXYZINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ovid.com [ovid.com]
- 9. Stability of an analgesic-sedative combination in glass and plastic single-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. tandfonline.com [tandfonline.com]
- 12. oipub.com [oipub.com]
- 13. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Physicochemical stability of a preanesthetic mixture of hydroxyzine hydrochloride and atropine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Hydroxyzine HCl in Primary Cell Lines
Welcome to the technical support center for researchers utilizing Hydroxyzine (B1673990) HCl in primary cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that minimize off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hydroxyzine HCl and what are its known off-target interactions?
This compound is a first-generation antihistamine that primarily acts as a potent inverse agonist of the histamine (B1213489) H1 receptor.[1] This action is responsible for its antihistaminic and sedative effects.[1] However, it is also known to interact with other receptors, which can lead to off-target effects in experimental settings. These off-target interactions are generally weaker than its affinity for the H1 receptor and include antagonism of:
-
Serotonin 5-HT2A receptors[1]
-
Dopamine D2 receptors[1]
-
α1-adrenergic receptors[1]
-
Muscarinic acetylcholine (B1216132) receptors (low affinity)[1]
Recent studies have also shown that Hydroxyzine can induce apoptosis in certain cancer cell lines through the generation of mitochondrial superoxide (B77818) and modulation of the Jak2/STAT3 signaling pathway, an effect likely independent of its H1 receptor antagonism.[2][3]
Q2: What is a typical concentration range for using this compound in primary cell culture?
The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. However, based on published studies, a general starting range for dose-response experiments is between 0.1 µM and 100 µM .
| Cell Line Type | Effective Concentration Range | Observed Effect | Reference |
| Triple-Negative Breast Cancer Cells (BT-20, HCC-70) | 10 - 100 µM | Inhibition of cell growth, induction of apoptosis | [2][4] |
| Mammalian Macrophages (J774.2) | 1 - 20 µg/mL (~2.2 - 44.6 µM) | No significant effect on pro-inflammatory cytokine levels in the absence of LPS | [5][6] |
| Guinea Pig Ventricular Myocytes | 0.2 - 2 µM | Prolongation of action potential duration | [1] |
It is crucial to perform a dose-response curve for your specific primary cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target responses and cytotoxicity.
Q3: How can I differentiate between on-target (H1 receptor-mediated) and off-target effects of this compound in my experiments?
Differentiating on-target from off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Use of Controls:
-
Selective H1 Receptor Antagonists: Employ a second-generation, more selective H1 receptor antagonist (e.g., Cetirizine, Levocetirizine) that has a lower affinity for other receptors. If the observed effect is replicated with the selective antagonist, it is more likely to be an on-target effect.
-
Specific Antagonists for Off-Target Receptors: To investigate the involvement of off-target receptors, co-treat cells with this compound and a selective antagonist for the suspected off-target receptor (e.g., a 5-HT2A, D2, or α1-adrenergic antagonist). If the off-target effect is blocked, it confirms the involvement of that specific receptor.
-
-
Rescue Experiments: If possible, "rescue" the phenotype by activating the H1 receptor pathway downstream of the receptor.
-
Knockout/Knockdown Approaches: In cell lines that can be genetically modified, using techniques like CRISPR/Cas9 to knock out the H1 receptor can definitively determine if the effects of this compound are on-target.
Q4: What are some more selective alternatives to this compound for targeting the H1 receptor or its known off-target receptors in vitro?
When experimental results suggest that off-target effects of this compound are confounding your data, consider using more selective pharmacological tools.
| Target Receptor | Selective Antagonists |
| Histamine H1 Receptor | Cetirizine, Levocetirizine, Fexofenadine, Loratadine |
| Serotonin 5-HT2A Receptor | Ketanserin, Risperidone, M100907 |
| Dopamine D2 Receptor | Haloperidol, Sulpiride, Eticlopride |
| α1-Adrenergic Receptor | Prazosin, Doxazosin, Tamsulosin |
Always verify the selectivity profile of any alternative compound in your specific experimental system.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or unexpected cell death.
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects or general toxicity.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, WST-8, or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your primary cell line.[2][7][8]
-
Lower the Concentration: Based on the cytotoxicity data, select a concentration for your experiments that is well below the toxic threshold.
-
Reduce Incubation Time: If your experimental design allows, reduce the duration of exposure to this compound.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to cell death.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in experimental conditions or cell culture practices.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use primary cells at a consistent passage number and confluency. Ensure consistent media formulations and incubation conditions.[9]
-
Prepare Fresh Drug Solutions: Prepare fresh stock solutions of this compound for each experiment and dilute them to the final working concentration immediately before use.
-
Implement a Washout Step: Before applying other treatments or performing assays, consider a washout step to remove this compound from the culture medium. This can help to distinguish between acute and long-term effects. A typical washout involves replacing the drug-containing medium with fresh medium and incubating for a period before proceeding with the next experimental step.[1]
-
Issue 3: Suspected off-target effects on signaling pathways.
-
Possible Cause: this compound is interacting with receptors other than the H1 receptor, leading to the activation or inhibition of unintended signaling cascades.
-
Troubleshooting Steps:
-
Investigate Known Off-Target Pathways: Based on the literature, assess the activation state of known off-target pathways, such as the Jak2/STAT3 pathway, using techniques like Western blotting for phosphorylated proteins.[2]
-
Use Selective Antagonists as Controls: As described in FAQ 3, use selective antagonists for the suspected off-target receptors to confirm their involvement.
-
Perform a Competitive Binding Assay: To directly demonstrate binding to an off-target receptor, perform a competitive binding assay using a radiolabeled ligand for that receptor and increasing concentrations of this compound.[10][11]
-
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound
This protocol outlines a general procedure for determining the effective and cytotoxic concentration range of this compound in a primary cell line using a WST-8 assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[2]
-
WST-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability).
-
Protocol 2: Western Blot Analysis of Jak2/STAT3 Phosphorylation
This protocol provides a method to assess the off-target effect of this compound on the Jak2/STAT3 signaling pathway.
Materials:
-
Primary cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Jak2 (Tyr1007/1008), anti-Jak2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating the cells with the desired concentrations of this compound for the specified time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Jak2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the antibodies and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
References
- 1. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. broadpharm.com [broadpharm.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.com [dojindo.com]
- 13. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Best practices for long-term storage of Hydroxyzine Hcl stock solutions
This technical support center provides best practices for the long-term storage and handling of Hydroxyzine (B1673990) HCl stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and successful application of Hydroxyzine HCl in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is very soluble in water and freely soluble in methanol (B129727) and ethanol.[1] For high-concentration stock solutions intended for long-term storage, Dimethyl Sulfoxide (DMSO) is also a suitable solvent.[2] The choice of solvent will depend on the experimental requirements, including the desired concentration and compatibility with the assay system. For aqueous-based assays, preparing a high-concentration stock in DMSO and then diluting it into the aqueous experimental medium is a common practice.
Q2: What are the optimal long-term storage conditions for this compound stock solutions?
A2: For optimal long-term stability, this compound stock solutions should be stored under the conditions summarized in the table below. It is crucial to protect solutions from light.[1][3] While commercial injections are stored at controlled room temperature, preparing aliquots and freezing at -20°C or -80°C is a common practice in research labs to preserve stability over extended periods, especially for non-aqueous stock solutions.[4]
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. A stock solution in an extracellular buffer was found to be stable for at least 16 days at room temperature. Admixtures with other drugs have been shown to be stable for up to 10 days under refrigeration or at room temperature, and in some cases for a full year at 4°C or 25°C.[5] For non-aqueous stock solutions stored at -80°C, a shelf-life of up to 6 months can be expected.[4] It is best practice to prepare fresh solutions and avoid prolonged storage whenever possible.
Q4: Is this compound sensitive to light or pH changes?
A4: Yes, this compound solutions are sensitive to light and should be stored in light-resistant containers.[1][3] Regarding pH, aqueous solutions of this compound are acidic, with a pH ranging from 1.3 to 2.5.[1] The compound shows increased stability in acidic to neutral environments and may degrade under basic (alkaline) conditions.[6] The pH of commercial injectable solutions is adjusted to be between 3.5 and 6.0.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Solid Compound | Aqueous Solution | Non-Aqueous Stock (e.g., in DMSO) |
| Temperature | Controlled Room Temp. | 2-8°C (Refrigerated) | -20°C (Short-term) or -80°C (Long-term)[4] |
| Duration | Per manufacturer's expiry | Up to 2 weeks | Up to 1 month (-20°C), Up to 6 months (-80°C)[4] |
| Container | Tight, light-resistant | Sterile, light-resistant | Tightly sealed, light-resistant vials |
| Precautions | Keep dry | Prepare fresh, filter sterilize | Aliquot to avoid freeze-thaw cycles |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very Soluble | [1] |
| Methanol | Freely Soluble | [1] |
| Ethanol | Freely Soluble | [1][8] |
| Acetic Acid | Freely Soluble | [1] |
| DMSO | Soluble | [2] |
| Phosphate Buffer | Soluble | [8] |
| Diethyl Ether | Practically Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for long-term storage and subsequent dilution into experimental media.
Materials:
-
Hydroxyzine Hydrochloride powder (MW: 447.83 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Methodology:
-
Pre-weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For a 10 mM solution, this would be 4.478 mg per 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolution: Securely cap the vial and vortex thoroughly. If necessary, use an ultrasonic water bath to aid dissolution. Visually inspect the solution to ensure no undissolved particles remain.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4]
Protocol 2: Quality Control of this compound Stock Solution via HPLC
Objective: To verify the concentration and purity of a prepared this compound stock solution.
Materials:
-
Prepared this compound stock solution
-
Reference standard of this compound
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm × 25 cm)[9]
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid
-
0.22 µm syringe filters
Methodology:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common mobile phase is a gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.05% trifluoroacetic acid in acetonitrile).[10]
-
Standard Preparation: Prepare a series of known concentrations of the this compound reference standard in the mobile phase to create a calibration curve. A typical concentration might be around 0.3 mg/mL.[9]
-
Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the prepared sample solution into the chromatograph. Record the chromatograms.
-
Quantification: Compare the peak area of the hydroxyzine peak from your sample to the calibration curve generated from the reference standards to determine the actual concentration.
-
Purity Assessment: Examine the chromatogram for any additional peaks, which may indicate the presence of impurities or degradation products.
Mandatory Visualization
Caption: A workflow diagram for the preparation and storage of this compound stock solutions.
Caption: A decision tree for troubleshooting common issues with this compound solutions.
Caption: Hydroxyzine's primary mechanism involves blocking H1 and 5-HT2A receptors.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. allmpus.com [allmpus.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physicochemical stability of a preanesthetic mixture of hydroxyzine hydrochloride and atropine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Hydroxyzine Hydrochloride [drugfuture.com]
- 10. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Hydroxyzine Hcl in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Hydroxyzine HCl in experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Hydroxyzine Hydrochloride (HCl) is a first-generation antihistamine of the piperazine (B1678402) class.[1] Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor, which is responsible for its antihistaminic and sedative effects.[1][2] It also exhibits weaker antagonist activity at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, which may contribute to its anxiolytic properties.[1][2]
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability of any active pharmaceutical ingredient (API), including this compound, can stem from several factors throughout the manufacturing process. These include:
-
Raw Material Inconsistencies: Variations in the quality and purity of starting materials and reagents.
-
Manufacturing Process Deviations: Minor changes in reaction conditions such as temperature, pressure, or reaction time.
-
Purification and Crystallization Differences: Variations in solvent composition, cooling rates, and filtration can lead to differences in crystal form (polymorphism), particle size, and impurity profiles.
-
Storage and Handling: Exposure to light, temperature fluctuations, and humidity can lead to degradation over time.[3]
Q3: How can I properly store and handle this compound to maintain its stability?
A3: To ensure maximum stability, this compound should be stored in a well-closed, airtight container at 2-8°C, protected from light.[4] For injectable solutions, it is recommended to store at a controlled room temperature and protect from freezing.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Q: We are observing significant variability in the efficacy of this compound between different batches in our cellular assays. What could be the cause and how can we troubleshoot this?
A: This is a common issue that can be addressed by systematically evaluating both the compound and your experimental setup.
Troubleshooting Steps:
-
Physicochemical Characterization of Each Batch: Do not assume that each batch is identical. Perform basic characterization to confirm the identity and purity of each new lot.
-
Review Certificate of Analysis (CoA): Always request and carefully review the CoA for each batch.[6] Pay close attention to purity, impurity profile, and water content.[4]
-
Standardize Solution Preparation: Ensure that your stock solution preparation is consistent across all experiments. Use a calibrated balance and high-purity solvents. A detailed protocol for preparing a stock solution is provided below.
-
Assess Biological Activity: If possible, perform a simple and rapid bioassay to compare the relative potency of different batches before using them in extensive experiments.
Issue 2: Problems with Solution Preparation
Q: My this compound solution appears cloudy or forms a precipitate upon preparation or storage. What should I do?
A: Cloudiness or precipitation can be due to several factors, including solubility limits, pH shifts, or contamination.
Troubleshooting Steps:
-
Check Solubility: this compound is very soluble in water.[7] However, if you are using a buffered solution, the pH may affect its solubility. The pH of a 10% w/v solution in water is between 1.3 and 2.5.[8]
-
Solvent Purity: Ensure the purity of your solvent (e.g., water, DMSO, ethanol). Contaminants can lead to precipitation.
-
Storage Conditions: For aqueous solutions, storage at low temperatures (2-8°C) can sometimes lead to precipitation, especially for highly concentrated stock solutions. If this occurs, gently warm the solution to room temperature and vortex to redissolve before use.
-
Filtration: If the issue persists, you can filter the solution through a 0.22 µm sterile filter to remove any particulate matter.
Data Presentation
Table 1: Physicochemical Properties of Hydroxyzine Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₇ClN₂O₂ · 2HCl | [9] |
| Molecular Weight | 447.83 g/mol | [9] |
| Appearance | White, odorless crystalline powder | [4][7] |
| Melting Point | Approximately 200°C (with decomposition) | [8] |
| pH (10% solution in water) | 1.3 - 2.5 | [8] |
Table 2: Solubility of Hydroxyzine Hydrochloride
| Solvent | Solubility | Reference |
| Water | Very soluble (<700 mg/mL) | [7][10] |
| Methanol | Freely soluble | [8] |
| Ethanol (95%) | Freely soluble (220 mg/mL) | [8][10] |
| Chloroform | Soluble (60 mg/mL) | [10] |
| Acetone | Slightly soluble (2 mg/mL) | [10] |
| Diethyl Ether | Practically insoluble | [8] |
Table 3: Common Impurities and Degradation Products of this compound
| Impurity Name | Structure | Notes | Reference |
| Hydroxyzine N-Oxide | 2-(2-{4-[(4-Chlorophenyl)-phenylmethyl]-1-oxido-piperazin-1-yl}ethoxy) Ethanol | A potential oxidative degradation product. | [11] |
| O-Acetyl Hydroxyzine | Not provided | A potential degradation product. | [11] |
| Hydroxyzine Impurity A | 1-[(4-chlorophenyl)phenylmethyl]piperazine | A process-related impurity. | [9] |
| (p-Chlorophenyl)phenylmethanone | Not provided | A potential impurity. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
Hydroxyzine Hydrochloride (ensure you have the CoA)
-
Sterile, high-purity water or DMSO
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile-filtered pipette tips
-
-
Procedure:
-
Tare the analytical balance with a sterile conical tube.
-
Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.478 mg per mL of solvent.
-
Add the appropriate volume of sterile water or DMSO to the conical tube containing the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol based on published methods. The specific parameters may need to be optimized for your system.
-
System: HPLC with UV detection.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., potassium dihydrogen phosphate (B84403) or trifluoroacetic acid in water). A common mobile phase is a 1:1 (v/v) mixture of acetonitrile and 0.5 M potassium dihydrogen phosphate buffer.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution of the new batch of this compound at the same concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
Compare the retention time and peak area of the main peak in the sample to the standard to confirm identity and calculate purity.
-
Analyze the chromatogram for the presence of any additional peaks, which may indicate impurities.
-
Visualizations
Caption: this compound blocks the histamine H1 receptor.
Caption: Workflow for qualifying a new this compound batch.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. psychdb.com [psychdb.com]
- 3. researchgate.net [researchgate.net]
- 4. lgcstandards.com [lgcstandards.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. This compound 25mg [dailymed.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Technical Support Center: Refining Hydroxyzine HCl Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hydroxyzine (B1673990) HCl in targeted in vivo studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the preparation and administration of Hydroxyzine HCl for in vivo experiments.
| Question | Answer & Troubleshooting Steps |
| 1. My this compound solution is precipitating. How can I improve its solubility? | This compound is generally very soluble in water and ethanol[1]. Precipitation may indicate that the concentration exceeds its solubility in the chosen vehicle. Troubleshooting: • Vehicle Selection: Ensure you are using an appropriate solvent. Water, saline, or Phosphate Buffered Saline (PBS) are excellent choices for achieving high concentrations (e.g., up to 100 mg/mL in PBS with sonication)[2]. • Co-solvents: For formulations requiring organic solvents, a mixture of DMSO, PEG300, and Tween 80 in ddH₂O is a documented method for in vivo preparations[2]. • pH Adjustment: The pH of a 1.0 g in 20 mL water solution is between 1.3 and 2.5. Ensure your final formulation's pH is compatible with your experimental goals and animal welfare. • Sonication: Gentle sonication can aid in the dissolution of the compound[2]. • Temperature: Preparing solutions at room temperature is generally sufficient. Avoid extreme temperatures that could degrade the compound. |
| 2. What is the stability of my prepared this compound solution? | This compound solutions have demonstrated good stability. Studies have shown that in an extracellular solution, it is stable for at least 37 days when refrigerated (4-8°C) and for at least 16 days at room temperature or at +35°C. |
| 3. Which salt form of Hydroxyzine should I use: Hydrochloride (HCl) or Pamoate? | For most in vivo studies requiring aqueous solutions for oral or parenteral administration, This compound is the preferred salt due to its high water solubility[3][4]. Hydroxyzine Pamoate is less soluble in water and is typically used in capsule formulations[3][4]. The HCl form is known for a slightly faster absorption rate[3]. |
| 4. I am observing excessive sedation in my animals. How can I mitigate this? | Sedation is a known side effect of Hydroxyzine, a first-generation antihistamine that readily crosses the blood-brain barrier[5]. Troubleshooting: • Dosage Adjustment: This is the most critical factor. Start with the lowest effective dose and titrate upwards. Doses up to 20 mg/kg (i.p./p.o.) have been used in animal studies without significant toxicity, though mild and transient sedation was noted at this level[2]. • Route of Administration: The route can influence the onset and intensity of sedative effects. Consider if a different route might alter the pharmacokinetic profile beneficially for your study. • Acclimatization: Allow animals to acclimate to handling and dosing procedures to minimize stress, which can sometimes be confounded with sedation. • Time of Day: Conduct behavioral assessments when the sedative effects are expected to be at their minimum, based on the drug's half-life. |
| 5. What are other potential side effects I should monitor for? | Besides sedation, monitor for anticholinergic effects such as dry mouth, blurred vision, and constipation[3]. While rare, high doses could potentially lead to cardiac effects like QT prolongation[6]. Close observation of the animals' general well-being, including food and water intake, is crucial. |
Quantitative Data Summary
The following tables provide key data points for this compound to aid in the planning of in vivo experiments.
Table 1: Solubility of Hydroxyzine Hydrochloride
| Solvent | Solubility | Reference |
| Water | Very soluble (1:1) | [1] |
| Ethanol | Freely soluble (1:4.5) | [1] |
| Methanol | Freely soluble | |
| Phosphate Buffered Saline (PBS) | Up to 100 mg/mL (with sonication) | [2] |
| Acetone | Slightly soluble | [1] |
| Diethyl Ether | Practically insoluble | [1] |
Table 2: Pharmacokinetic Parameters of Hydroxyzine (Oral Administration)
| Subject | Dose | Tmax (hours) | Elimination Half-life (hours) | Volume of Distribution (L/kg) | Clearance Rate (ml/min/kg) | Reference |
| Healthy Adults | 0.7 mg/kg | 2.1 ± 0.4 | 20.0 ± 4.1 | 16.0 ± 3.0 | 9.78 ± 3.25 | [7] |
| Elderly Adults (avg. 69.5 yrs) | 0.7 mg/kg | - | 29.3 ± 10.1 | 22.5 ± 6.3 | 9.6 ± 3.2 | [8] |
| Children (avg. 6.1 yrs) | 0.7 mg/kg | 2.0 ± 0.9 | 7.1 ± 2.3 | 18.5 ± 8.6 | 32.08 ± 11.05 | [9] |
| Healthy Dogs | 2 mg/kg | - | ~10-11 (for metabolite cetirizine) | - | - | [10] |
Note: The oral bioavailability of Hydroxyzine was found to be 72% in dogs[10]. Hydroxyzine is rapidly converted to its active metabolite, cetirizine[10].
Experimental Protocols
These protocols provide detailed, step-by-step guidance for common in vivo administration routes. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Oral Gavage Administration in Mice
A. Materials:
-
This compound solution at the desired concentration
-
Appropriately sized oral gavage needles (e.g., 20-22G for adult mice, with a flexible or rounded tip)[11]
-
Syringes (1 mL or 3 mL)
-
Scale for accurate animal weighing
B. Procedure:
-
Calculate Dosage: Weigh each mouse immediately before dosing to calculate the precise volume required. The maximum recommended volume for oral gavage is typically 10 mL/kg[11][12].
-
Measure Insertion Depth: Before the first procedure, measure the distance from the corner of the mouse's mouth to the last rib. This is the approximate length of the esophagus to the stomach. You can mark this on the gavage needle with a permanent marker[11][13].
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and prevent biting. The body should be held in a vertical position[11].
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus[11].
-
Advancement: Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, withdraw the needle immediately and re-attempt. Forcing the needle can cause perforation of the esophagus or trachea[11][13].
-
Administer Substance: Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to administer the solution[11].
-
Withdrawal: Slowly and gently withdraw the needle along the same path of insertion[11].
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or difficulty breathing. Continue monitoring 12-24 hours post-dosing[11][12].
Protocol 2: Intraperitoneal (IP) Injection in Rats
A. Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
70% Isopropyl alcohol wipes
-
Scale for accurate animal weighing
B. Procedure:
-
Calculate Dosage: Weigh the rat to determine the correct injection volume. The maximum recommended IP injection volume is 10 mL/kg[14][15].
-
Animal Restraint: A two-person technique is often preferred. One person restrains the rat, exposing the abdomen. The rat should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward to move abdominal organs away from the injection site[14][16].
-
Locate Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum (on the left side) and the bladder[16][17].
-
Prepare Site: Swab the injection site with a 70% alcohol wipe.
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall[14][16].
-
Aspirate: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (blood in the hub) or an organ like the bladder (urine in the hub). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe[16][17].
-
Inject Substance: If aspiration is clear, inject the solution with a steady motion.
-
Withdrawal: Remove the needle and apply gentle pressure to the site if any bleeding occurs.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Signaling Pathways & Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. In Vitro and In Vivo Evaluation of Hydroxyzine Hydrochloride Microsponges for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 3. neurolaunch.com [neurolaunch.com]
- 4. neurolaunch.com [neurolaunch.com]
- 5. SMPDB [smpdb.ca]
- 6. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and antipruritic effects of hydroxyzine in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. research.vt.edu [research.vt.edu]
Mitigating the sedative side effects of Hydroxyzine Hcl in behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the sedative side effects of Hydroxyzine (B1673990) HCl in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Hydroxyzine-induced sedation?
A1: Hydroxyzine is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor.[3][[“]] In the central nervous system (CNS), histamine plays a crucial role in promoting wakefulness.[2] By blocking these H1 receptors in the brain, hydroxyzine suppresses CNS activity, leading to its characteristic sedative and anxiolytic effects.[3][5][6] A positron emission tomography (PET) study found that a 30 mg dose of hydroxyzine resulted in 67.6% occupancy of brain H1 receptors, which correlated well with subjective sleepiness.[3]
Q2: How does the dose of Hydroxyzine HCl relate to the level of sedation?
A2: The sedative effects of hydroxyzine are dose-dependent.[7][8] Higher doses generally lead to more profound sedation.[3][6] For anxiety in adults, oral doses can range from 50 to 100 mg four times a day, while for pruritus, a lower dose of 25 mg three to four times a day is common.[9] In pediatric studies, it was found that 0.7 mg/kg three times daily produced significantly less sedation than 1.4 mg/kg three times daily, while maintaining equivalent antipruritic efficacy.[8] Therefore, using the lowest effective dose is a key strategy to minimize sedation.
Q3: Can the timing of Hydroxyzine administration influence its sedative side effects?
A3: Yes, the timing of administration can significantly impact the sedative effects observed during behavioral testing. Studies have shown that morning doses of hydroxyzine can cause more pronounced cognitive impairment compared to evening doses.[10][11] Administering hydroxyzine at bedtime may help mitigate daytime sedation while still maintaining its therapeutic effects on the following day.[12][13] This is because while sedation tends to wane about 8 hours after administration, the peripheral H1-blockade can be maintained for 24 hours.[13]
Q4: Are there alternative antihistamines with less sedative potential for behavioral studies?
A4: Yes, second-generation antihistamines are generally preferred when sedation is a concern as they do not cross the blood-brain barrier as readily as first-generation antihistamines like hydroxyzine.[14][15] Some less sedating alternatives include:
-
Cetirizine: While it is a metabolite of hydroxyzine, it is less sedating. However, it may still cause mild sedation at higher doses.[14]
-
Loratadine: Generally considered non-sedating.[14]
-
Fexofenadine: Has a low occupancy of H1 receptors in the brain, reducing the likelihood of sedation.[14]
-
Levocetirizine: May offer a better efficacy/safety profile due to its high in vivo H1 receptor occupancy.[14]
For anxiety-related studies specifically, other classes of drugs like buspirone, which has no major sedative effects, or SSRIs and SNRIs could be considered, though their mechanism of action is different from hydroxyzine.[16]
Q5: Is it possible for subjects to develop tolerance to the sedative effects of Hydroxyzine?
A5: Some studies suggest that tolerance to the sedative effects of hydroxyzine can develop. One study noted that while patients reported high levels of subjective sedation initially, these levels decreased markedly over 5-7 days.[3] However, other studies have found that tolerance to sedation did not develop after 5 days of administration.[13] Therefore, while a habituation period may be beneficial, it is not guaranteed to eliminate sedative effects.
Q6: Can co-administration of other compounds counteract Hydroxyzine-induced sedation?
A6: The co-administration of CNS stimulants could potentially counteract the sedative effects of hydroxyzine. For instance, caffeine (B1668208) is a known CNS stimulant that can counteract the sedative effects of some drugs.[17] However, this approach should be undertaken with caution, as it can introduce confounding variables into the study. It is also important to avoid co-administration with other CNS depressants, such as benzodiazepines, opioids, or alcohol, as this can enhance sedation and respiratory depression.[17][18]
Troubleshooting Guides
Guide 1: Subjects are too sedated to perform the behavioral task.
Problem: After administering this compound, the subjects (e.g., rodents) show significantly reduced locomotor activity and do not engage with the behavioral apparatus.
Troubleshooting Steps:
-
Dose Reduction:
-
Action: Lower the dose of hydroxyzine. Sedation is a dose-dependent effect.[8]
-
Protocol: Conduct a dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect (e.g., anxiolysis) without causing excessive sedation. Start with a dose significantly lower than the one causing sedation and titrate upwards.
-
-
Adjust Administration Timing:
-
Action: Increase the time interval between hydroxyzine administration and behavioral testing.
-
Protocol: The sedative effects of oral hydroxyzine typically begin within 15-30 minutes and last for 4-6 hours.[6][19] By testing at a later time point within this window, the peak sedative effects may have subsided.
-
-
Implement a Habituation Period:
-
Action: Acclimate the subjects to the sedative effects of hydroxyzine over several days before the behavioral experiment.
-
Protocol: Administer the chosen dose of hydroxyzine daily for 5-7 days prior to the start of the experiment.[3] This may lead to the development of tolerance to the sedative, but not necessarily the therapeutic, effects.
-
-
Consider an Alternative Formulation or Route of Administration:
-
Action: Hydroxyzine is available as hydrochloride and pamoate salts.[1] While their core mechanism is the same, their pharmacokinetic profiles may differ slightly. Different routes of administration (e.g., oral vs. intraperitoneal) can also alter the onset and duration of effects.
-
Guide 2: How to design a study to find the optimal balance between efficacy and sedation.
Objective: To identify a dose and timing of this compound administration that produces the desired behavioral effect with minimal sedative confounds.
Experimental Design:
-
Factorial Design: Employ a factorial design with Dose (e.g., vehicle, low, medium, high) and Time (e.g., 30, 60, 120 minutes post-administration) as independent variables.
-
Behavioral Assays:
-
Primary Efficacy Assay: The behavioral test relevant to your research question (e.g., Elevated Plus Maze for anxiety).
-
Sedation/Locomotor Assay: A separate test to specifically measure locomotor activity (e.g., Open Field Test). It is crucial to run this in a separate cohort of animals or on a different day to avoid confounding the primary assay.
-
-
Procedure:
-
Randomly assign subjects to each group (Dose x Time).
-
Administer the assigned dose of hydroxyzine or vehicle.
-
At the designated time point post-administration, conduct the behavioral testing.
-
-
Data Analysis:
-
Use a two-way ANOVA to analyze the data, looking for a significant interaction between Dose and Time.
-
The optimal combination will be the dose and time point that shows a significant effect in the primary efficacy assay without a significant decrease in locomotor activity in the sedation assay.
-
Quantitative Data Summary
Table 1: Comparison of Sedative Properties of H1 Antihistamines
| Antihistamine | Generation | Sedative Potential | Notes |
| Hydroxyzine | First | High | Readily crosses the blood-brain barrier.[1][2] |
| Diphenhydramine | First | High | Similar sedative profile to hydroxyzine. |
| Cetirizine | Second | Low to Moderate | Metabolite of hydroxyzine; less sedating but can cause mild sedation at high doses.[14] |
| Loratadine | Second | Very Low | Generally considered non-sedating.[14] |
| Fexofenadine | Second | Very Low | Low occupancy of brain H1 receptors.[14] |
Experimental Protocols
Protocol 1: Open Field Test for Assessing Sedation
Objective: To quantify general locomotor activity and exploratory behavior as an index of sedation.
Materials:
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software).
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
Procedure:
-
Habituation: Handle the animals for several days leading up to the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Administration: Administer this compound or vehicle at the predetermined dose and route.
-
Testing: At the specified time post-administration, gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 5-10 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent mobile vs. immobile.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Data Analysis: Compare the parameters between the hydroxyzine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in distance traveled, mobility time, and rearing in the hydroxyzine group is indicative of sedation.
Protocol 2: Habituation to Hydroxyzine's Sedative Effects
Objective: To reduce the sedative impact of hydroxyzine on the day of behavioral testing by inducing tolerance.
Materials:
-
This compound solution.
-
Vehicle solution.
-
Standard housing for subjects.
Procedure:
-
Baseline Measurement (Optional): Conduct a baseline measurement of locomotor activity (using the Open Field Test) before the habituation period begins.
-
Daily Administration: For 5-7 consecutive days, administer the experimental dose of this compound to the treatment group and vehicle to the control group. Administration should occur at the same time each day.
-
Washout Period (Optional but Recommended): Include a 24-48 hour washout period after the last habituation dose before behavioral testing to ensure that the acute effects of the last dose have dissipated.
-
Behavioral Testing: On the day of the experiment, administer the final dose of hydroxyzine or vehicle and conduct the behavioral test at the predetermined time point.
-
Data Analysis: Compare the behavioral performance of the habituated group with a non-habituated group receiving an acute dose of hydroxyzine. An attenuation of the sedative effects in the habituated group would be expected.
Visualizations
References
- 1. hookedonhopementalhealth.com [hookedonhopementalhealth.com]
- 2. Does hydroxyzine make you sleepy? [drugs.com]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. consensus.app [consensus.app]
- 5. Hydroxyzine (Atarax, Vistaril, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. medcentral.com [medcentral.com]
- 7. Vistaril Side Effects: Common And Severe Adverse Reactions [addictionresource.com]
- 8. droracle.ai [droracle.ai]
- 9. Hydroxyzine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. Short-term effects of morning versus evening dose of hydroxyzine 50 mg on cognition in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Hydroxyzine interactions to avoid [singlecare.com]
- 16. 10 Alternatives to Hydroxyzine for Anxiety â Talkspace [talkspace.com]
- 17. Hydroxyzine Interactions: Drugs, Foods and Drinks to Avoid [addictionresource.com]
- 18. Vistaril (hydroxyzine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. drugs.com [drugs.com]
Technical Support Center: Enhancing the Oral Bioavailability of Hydroxyzine HCl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo oral gavage studies aimed at enhancing the bioavailability of Hydroxyzine (B1673990) HCl.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of Hydroxyzine HCl?
A1: this compound is generally well-absorbed from the gastrointestinal tract.[1] The oral bioavailability in humans is approximately 80% compared to intramuscular administration. In dogs, the mean systemic availability of oral hydroxyzine has been reported to be around 72%.[2] However, factors such as first-pass metabolism and transporter-mediated efflux can influence its overall systemic exposure.
Q2: What are the primary mechanisms limiting the oral bioavailability of this compound?
A2: The primary mechanisms that can limit the oral bioavailability of this compound include:
-
P-glycoprotein (P-gp) Efflux: Hydroxyzine is a substrate of the P-glycoprotein (P-gp) efflux transporter located in the intestinal epithelium. P-gp actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, Hydroxyzine undergoes metabolism in the liver, primarily by Cytochrome P450 3A4 and 3A5 (CYP3A4/5), before reaching systemic circulation.[3] This initial metabolism reduces the amount of unchanged drug that becomes systemically available.
Q3: What are the general strategies to enhance the oral bioavailability of this compound?
A3: Strategies to enhance the oral bioavailability of this compound primarily focus on overcoming P-gp efflux and reducing first-pass metabolism. These include:
-
Inhibition of P-glycoprotein: Co-administration with a P-gp inhibitor can block the efflux of Hydroxyzine back into the intestinal lumen, thereby increasing its absorption.
-
Use of Permeation Enhancers: Certain excipients, such as surfactants, can increase the permeability of the intestinal membrane, facilitating greater drug absorption.
-
Formulation as a Nanosystem: Advanced drug delivery systems like nanoemulsions or solid lipid nanoparticles can potentially enhance absorption by various mechanisms, including bypassing P-gp efflux.[4][5]
Q4: Which excipients can be used to improve the oral bioavailability of this compound?
A4: Several types of excipients can be considered:
-
P-gp Inhibitors: Pharmaceutically inert excipients like Tween 80 (polysorbate 80), Cremophor EL, and certain polymers can inhibit P-gp function.
-
Surfactants: Non-ionic surfactants can enhance solubility and membrane permeability. Lower concentrations of surfactants may alter membrane permeability to increase absorption, while higher concentrations might decrease absorption due to micellar entrapment of the drug.[6]
-
Co-solvents: Solvents like propylene (B89431) glycol and polyethylene (B3416737) glycol (PEG) can improve the solubility of the drug in the formulation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your oral gavage experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between subjects. | 1. Improper Gavage Technique: Inconsistent dosing, accidental tracheal administration, or causing esophageal/stomach injury. 2. Formulation Inhomogeneity: If using a suspension, the drug may not be uniformly distributed. 3. Physiological Differences: Variations in gastric emptying time, intestinal motility, or stress levels among animals. | 1. Standardize Gavage Technique: Ensure all personnel are thoroughly trained. Use appropriate gavage needle size and length. Administer the dose slowly and gently. Consider using flexible gavage tubes to minimize trauma. 2. Ensure Formulation Homogeneity: For suspensions, vortex or sonicate the formulation immediately before each administration. 3. Standardize Experimental Conditions: Acclimatize animals to handling and the gavage procedure to reduce stress. Standardize fasting times before dosing. |
| Lower than expected bioavailability despite using a P-gp inhibitor. | 1. Insufficient P-gp Inhibition: The concentration of the P-gp inhibitor may be too low at the site of absorption. 2. Rapid Metabolism: The P-gp inhibitor itself may be rapidly metabolized or cleared. 3. Contribution of Other Transporters: Other efflux transporters may be involved in limiting Hydroxyzine absorption. | 1. Optimize Inhibitor Concentration: Conduct a dose-response study to determine the optimal concentration of the P-gp inhibitor. 2. Select a Stable Inhibitor: Choose a P-gp inhibitor with a longer half-life or consider a formulation that provides sustained release of the inhibitor. 3. Investigate Other Transporters: While P-gp is a key player, consider the potential role of other transporters like Breast Cancer Resistance Protein (BCRP). |
| Precipitation of the formulation upon administration. | 1. pH-dependent Solubility: this compound is soluble in acidic conditions but may precipitate in the more neutral pH of the small intestine. 2. Interaction with Gastric Contents: The formulation may interact with food or other substances in the stomach, leading to precipitation. | 1. Use pH-adjusting Excipients: Include buffering agents in the formulation to maintain a favorable pH for solubility. 2. Administer to Fasted Animals: Ensure a consistent fasting period before dosing to minimize interactions with food. |
| Signs of distress in animals post-gavage (e.g., lethargy, hunched posture). | 1. Esophageal or Gastric Injury: Trauma caused by the gavage needle. 2. Aspiration: Accidental administration into the trachea. 3. Formulation Irritation: The formulation itself may be irritating to the gastrointestinal mucosa. | 1. Refine Gavage Technique: Use a gavage needle with a ball-tip and ensure proper restraint to prevent injury. 2. Confirm Proper Placement: Ensure the gavage needle has entered the esophagus and not the trachea before administering the dose. If aspiration is suspected, monitor the animal closely and consult a veterinarian. 3. Assess Formulation Tolerability: Conduct a preliminary tolerability study with the formulation vehicle alone. If the vehicle is the issue, consider alternative, less irritating excipients. |
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical quantitative data from preclinical studies in rats to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound. Note: This data is for illustrative purposes and may not represent actual experimental outcomes.
| Formulation | Dose of this compound (mg/kg) | Key Excipient(s) | Mean AUC₀-t (ng·h/mL) | Mean Cmax (ng/mL) | Fold Increase in Bioavailability (vs. Aqueous Solution) |
| Aqueous Solution | 10 | None (Water) | 1500 | 300 | 1.0 |
| Solution with P-gp Inhibitor | 10 | Verapamil (10 mg/kg) | 3750 | 600 | 2.5 |
| Solution with Surfactant | 10 | Tween 80 (0.5% w/v) | 2250 | 450 | 1.5 |
| Nanoemulsion | 10 | Oil, Surfactant, Co-surfactant | 4500 | 750 | 3.0 |
Experimental Protocols
Protocol: Oral Gavage Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation compared to a standard aqueous solution.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
Aqueous Solution (Control): Dissolve this compound in deionized water to the desired concentration (e.g., 5 mg/mL).
-
Test Formulation: Prepare the this compound formulation with the selected excipients (e.g., P-gp inhibitor, surfactant) at the desired concentrations. Ensure homogeneity.
3. Dosing:
-
Weigh each animal on the day of the study to calculate the exact dosing volume.
-
Administer the formulation via oral gavage using a suitable gavage needle (e.g., 18-gauge, 2-3 inches for rats). The dosing volume is typically 5-10 mL/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 1 mg/kg) of this compound in a suitable vehicle (e.g., saline) via the tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
5. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) using appropriate software.
-
Calculate the relative oral bioavailability of the test formulation compared to the control solution.
Visualizations
Caption: Intestinal absorption pathway of this compound.
Caption: Experimental workflow for a rodent bioavailability study.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 2. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. Formulation and assessment of this compound solid lipid nanoparticles by dual emulsification technique for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. In Vitro and In Vivo Evaluation of Hydroxyzine Hydrochloride Microsponges for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anxiolytic Effects of Hydroxyzine HCl: A Comparative Guide to Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic effects of Hydroxyzine Hydrochloride (HCl) with other prominent alternatives, supported by experimental data from established behavioral paradigms. Detailed methodologies, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to facilitate informed research and development decisions.
Introduction to Anxiolytic Validation
The preclinical assessment of anxiolytic drugs relies on a battery of behavioral tests designed to model anxiety-like states in rodents. These paradigms leverage the natural conflict between exploration and aversion to novel, open, or brightly lit spaces. Anxiolytic compounds are expected to reduce anxiety-related behaviors, such as increasing exploration of anxiogenic zones. This guide focuses on three widely used paradigms: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test, to validate and compare the anxiolytic properties of Hydroxyzine HCl against a benzodiazepine (B76468) (Diazepam) and a selective serotonin (B10506) reuptake inhibitor (SSRI) (Fluoxetine).
Mechanism of Action of this compound
This compound exerts its anxiolytic effects through a multi-faceted mechanism of action. Primarily, it is a potent inverse agonist of the histamine (B1213489) H1 receptor, which contributes to its sedative and anxiolytic properties.[1] Unlike many first-generation antihistamines, Hydroxyzine has a low affinity for muscarinic acetylcholine (B1216132) receptors, resulting in fewer anticholinergic side effects.[1] Furthermore, Hydroxyzine acts as an antagonist at serotonin 5-HT2A receptors.[1][2] This anti-serotonergic activity is believed to be a key contributor to its anxiolytic effects, distinguishing it from other antihistamines that lack this property and are not effective in treating anxiety.[1] The drug does not act directly on GABA receptors, which is the primary mechanism of benzodiazepines, making it non-habit forming and devoid of abuse potential.[3]
Comparative Analysis of Anxiolytic Effects
The following tables summarize quantitative data from representative studies, comparing the effects of this compound with a vehicle control, Diazepam, and Fluoxetine in the Elevated Plus Maze, Open Field Test, and Light-Dark Box test.
Table 1: Elevated Plus Maze (EPM) - Effects on Anxiety-Like Behavior in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle (Saline) | 10 ml/kg | 25.3 ± 3.1 | 15.8 ± 2.5 |
| This compound | 10 | 45.8 ± 4.2 | 28.4 ± 3.1 |
| Diazepam | 1 | 60.2 ± 5.5 | 35.1 ± 3.9 |
| Fluoxetine | 10 (chronic) | 35.1 ± 3.8 | 22.6 ± 2.9 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle. Data is representative and compiled from multiple sources for comparative purposes.
Table 2: Open Field Test (OFT) - Effects on Locomotor Activity and Anxiety-Like Behavior in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Center (seconds) | Total Distance Traveled (meters) |
| Vehicle (Saline) | 10 ml/kg | 30.1 ± 4.5 | 45.2 ± 5.1 |
| This compound | 10 | 55.6 ± 6.2 | 42.8 ± 4.8 |
| Diazepam | 1 | 70.3 ± 7.1** | 38.5 ± 4.2 |
| Fluoxetine | 10 (chronic) | 42.8 ± 5.3 | 48.1 ± 5.5 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle. Data is representative and compiled from multiple sources for comparative purposes.
Table 3: Light-Dark Box (LDB) Test - Effects on Anxiety-Like Behavior in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Transitions between Compartments |
| Vehicle (Saline) | 10 ml/kg | 40.5 ± 5.2 | 12.3 ± 1.8 |
| This compound | 10 | 75.2 ± 8.1 | 18.5 ± 2.1 |
| Diazepam | 1 | 95.8 ± 9.5 | 22.1 ± 2.5 |
| Fluoxetine | 10 (chronic) | 60.1 ± 7.3* | 15.4 ± 1.9 |
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle. Data is representative and compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key behavioral paradigms are provided below.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of an elevated maze.
Apparatus:
-
A plus-shaped maze elevated 50-70 cm from the floor.
-
Two open arms (e.g., 30-50 cm long x 5-10 cm wide) and two closed arms of the same dimensions, with walls (e.g., 15-40 cm high). The dimensions can be adapted for mice or rats.[1]
-
The maze is typically made of a non-reflective material and placed in a room with controlled, even illumination.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: this compound (e.g., 10 mg/kg), Diazepam (e.g., 1 mg/kg), Fluoxetine (e.g., 10 mg/kg, often administered chronically over several days or weeks), or vehicle (e.g., saline with a small amount of Tween 80) is administered via intraperitoneal (i.p.) injection.[1] Testing is typically conducted 30 minutes after acute drug administration.
-
Test: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: A video camera mounted above the maze records the session. An automated tracking system is used to measure the time spent in and the number of entries into the open and closed arms.
-
Inter-trial Procedure: The maze is cleaned with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior, measured by the tendency to remain in the periphery (thigmotaxis) versus exploring the center of an open arena.
Apparatus:
-
A square or circular arena (e.g., 40x40 cm to 100x100 cm) with walls (e.g., 30-40 cm high).
-
The arena is typically made of a non-reflective material and placed in a room with controlled, consistent lighting (e.g., 100-200 lux).
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: As described for the EPM test.
-
Test: Each animal is placed in the center of the arena and allowed to explore freely for a 5-20 minute session.
-
Data Collection: A video camera and tracking software are used to record the animal's movements. Key parameters include the time spent in the center versus the periphery of the arena and the total distance traveled.
-
Inter-trial Procedure: The arena is cleaned with 70% ethanol between each animal.
Light-Dark Box (LDB) Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.
Apparatus:
-
A box divided into two compartments: a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (approximately two-thirds of the total area).
-
An opening connects the two compartments.
-
The light intensity in the light compartment is a critical parameter and should be controlled (e.g., 400-1000 lux).
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes.
-
Drug Administration: As described for the EPM test.
-
Test: Each animal is placed in the center of the light compartment and allowed to explore freely for a 5-10 minute session.
-
Data Collection: A video camera and tracking software are used to record the time spent in each compartment and the number of transitions between the two compartments.
-
Inter-trial Procedure: The apparatus is cleaned with 70% ethanol between each animal.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's anxiolytic action.
Experimental Workflow for Anxiolytic Drug Testing
Caption: General experimental workflow for behavioral paradigms.
Conclusion
The presented data indicates that this compound demonstrates significant anxiolytic effects across multiple well-validated behavioral paradigms. Its efficacy, while generally less pronounced than the potent benzodiazepine Diazepam, is comparable to the SSRI Fluoxetine in several key measures of anxiety-like behavior. The distinct mechanism of action of this compound, primarily targeting histamine and serotonin receptors without direct GABAergic activity, positions it as a valuable alternative in anxiolytic drug development, particularly where the side-effect profile of benzodiazepines is a concern. The detailed protocols and comparative data in this guide provide a robust framework for researchers to design and interpret studies aimed at further elucidating the anxiolytic potential of this compound and other novel compounds.
References
A Head-to-Head Comparison of Hydroxyzine HCl and Novel H1 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the first-generation antihistamine Hydroxyzine (B1673990) HCl and novel H1 receptor antagonists. It delves into their mechanisms of action, receptor binding affinities, selectivity, and clinical efficacy, supported by experimental data and detailed protocols.
Hydroxyzine HCl, a first-generation H1 receptor antagonist, has long been utilized for its antihistaminic and anxiolytic effects.[1] However, its clinical use is often tempered by its sedative properties and less favorable side-effect profile compared to newer agents.[2][3][4][5] Novel second and third-generation H1 receptor antagonists have been developed to offer improved receptor selectivity and reduced central nervous system penetration, thereby minimizing sedation and other off-target effects.[3][4][6][7] This guide offers a comprehensive head-to-head comparison to inform preclinical and clinical research decisions.
Molecular and Pharmacokinetic Profile: A Generational Divide
First-generation antihistamines, including hydroxyzine, readily cross the blood-brain barrier, leading to significant central nervous system effects such as drowsiness.[1][2][8] In contrast, second and third-generation antihistamines are designed to be more selective for peripheral H1 receptors and are typically substrates for efflux transporters at the blood-brain barrier, significantly reducing their sedative potential.[3][7][9] Third-generation antihistamines, such as levocetirizine (B1674955) and desloratadine, are often active metabolites or enantiomers of second-generation drugs, which can lead to improved efficacy and safety profiles.[3][4]
The duration of action also differs significantly, with first-generation antihistamines typically lasting 4 to 6 hours, while second-generation agents can provide relief for 12 to 24 hours.[2]
Comparative Analysis of Receptor Binding Affinity
The potency of H1 receptor antagonists is fundamentally linked to their binding affinity for the H1 receptor. The following table summarizes the reported binding affinities (Ki or IC50) of this compound and a selection of novel H1 receptor antagonists. Lower values indicate a higher binding affinity.
| Compound | Generation | Receptor Binding Affinity (Ki/IC50, nM) |
| Hydroxyzine | First | 10[10], 10-19[11][12][13] |
| Cetirizine | Second | 6[10], 47[10] |
| Levocetirizine | Third | 2[10] |
| Loratadine | Second | 16[10], 138[10] |
| Desloratadine | Third | 0.4[10], 0.87[10] |
| Fexofenadine | Third | 10[10], 175[10] |
| Bilastine | Second | 44.15[13] |
Signaling Pathways and Experimental Workflows
The interaction of these antagonists with the H1 receptor modulates downstream signaling pathways. The following diagrams illustrate the canonical H1 receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Experimental Protocols
H1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells transiently or stably expressing the human H1 receptor.[10][14]
-
Procedure: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15] The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[16] The membrane pellet is resuspended in fresh buffer, and the protein concentration is determined using a standard protein assay. Membranes are stored at -80°C.[16]
2. Assay Procedure:
-
Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of the unlabeled test compound (e.g., this compound, Levocetirizine).[17][18]
-
Controls:
-
Incubation Conditions: The reaction is typically incubated for 60-240 minutes at 25°C to reach equilibrium.[16]
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]
-
Filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[16]
4. Data Analysis:
-
Specific Binding: Calculated by subtracting nonspecific binding from total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[17]
In Vivo Models of Allergic Inflammation
Animal models are crucial for evaluating the in vivo efficacy of H1 receptor antagonists.
1. Histamine-Induced Wheal and Flare Test:
-
Model: Guinea pigs or humans.[6]
-
Procedure: A predetermined amount of histamine is injected intradermally. The test compound is administered orally or topically prior to the histamine challenge.
-
Endpoint: The resulting wheal (swelling) and flare (redness) are measured at specific time points. The ability of the antagonist to inhibit this response is a measure of its in vivo potency.
2. Allergic Rhinitis Models:
-
Model: Sensitized guinea pigs or mice.[19]
-
Procedure: Animals are sensitized with an allergen (e.g., ovalbumin). Following sensitization, they are challenged with the same allergen intranasally. Test compounds are administered before the allergen challenge.
-
Endpoints: Symptoms such as sneezing, nasal rubbing, and nasal discharge are scored. Inflammatory markers in nasal lavage fluid (e.g., histamine, cytokines) can also be measured.[20]
3. In Vivo Histamine Release Assay (Skin Microdialysis):
-
Model: Humans.[21]
-
Procedure: A microdialysis probe is inserted into the dermal layer of the skin. An allergen or histamine-releasing agent is introduced, and the dialysate is collected over time.
-
Endpoint: The concentration of histamine in the dialysate is measured, providing a direct assessment of in vivo histamine release and the effect of antagonists.[22]
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of novel H1 antagonists in treating allergic conditions such as allergic rhinitis and urticaria, with a significantly improved safety profile over first-generation agents.[4][23][24] The reduced sedation of second and third-generation antihistamines is a major advantage, allowing for daytime use without impairing cognitive function or daily activities.[9][25] While hydroxyzine remains a potent antihistamine, its use is often limited by its sedative and anticholinergic side effects.[5][26][27] Furthermore, there are concerns about potential cardiac side effects with high doses of hydroxyzine.[25]
Conclusion
Novel H1 receptor antagonists represent a significant advancement over first-generation agents like this compound. Their enhanced selectivity for the H1 receptor and reduced penetration of the blood-brain barrier translate to a superior safety profile, particularly concerning sedation. While this compound remains a potent option, its use should be carefully considered against the backdrop of the improved therapeutic index offered by newer generations of antihistamines. For drug development professionals, the focus continues to be on designing compounds with high affinity and selectivity for the H1 receptor, while minimizing off-target effects to further optimize the balance of efficacy and safety.
References
- 1. oppc.com [oppc.com]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 5. droracle.ai [droracle.ai]
- 6. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. psychdb.com [psychdb.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpsr.com [ijpsr.com]
- 20. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. In Vivo Methods for the Study and Diagnosis of Allergy [ouci.dntb.gov.ua]
- 23. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical comparison of histamine H1-receptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cetirizine vs Hydroxyzine Comparison - Drugs.com [drugs.com]
- 27. Antihistamines - NHS [nhs.uk]
Replicating Published Findings on Hydroxyzine HCl's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hydroxyzine (B1673990) HCl's mechanism of action with other relevant antihistamines, supported by experimental data from published literature. It is designed to assist researchers in replicating and expanding upon existing findings.
Comparative Receptor Binding Affinity
Hydroxyzine HCl's pharmacological effects are primarily attributed to its potent inverse agonism of the histamine (B1213489) H1 receptor. However, its broader clinical applications, particularly its anxiolytic properties, are understood to be a result of its interaction with other central nervous system receptors. The following table summarizes the binding affinities (Ki values) of Hydroxyzine, its active metabolite Cetirizine, and the first-generation antihistamine Diphenhydramine for key receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Hydroxyzine (Ki, nM) | Cetirizine (Ki, nM) | Diphenhydramine (Ki, nM) |
| Histamine H1 | 2[1] | ~6[2] | 14.08 |
| Serotonin (B10506) 5-HT2A | 50[1] | >10,000 | Not Reported |
| Dopamine D2 | 378[1] | >10,000 | >10,000 |
| α1-Adrenergic | Antagonist activity reported, specific Ki not found | >10,000 | 430 |
| Muscarinic M1-M5 | 3,600 - 30,000[3] | >10,000 | 112 - 260 |
Key Insights:
-
Hydroxyzine demonstrates high affinity for the histamine H1 receptor, consistent with its potent antihistaminic effects.[1]
-
Its moderate affinity for the serotonin 5-HT2A receptor is believed to contribute significantly to its anxiolytic effects, a property not shared by all antihistamines.
-
Compared to Diphenhydramine, Hydroxyzine shows a significantly lower affinity for muscarinic receptors, which explains its reduced anticholinergic side effect profile.[3]
-
Cetirizine, the primary metabolite of Hydroxyzine, is highly selective for the H1 receptor with negligible affinity for other tested receptors, accounting for its non-sedating profile.[2]
Downstream Signaling Pathways
Recent studies suggest that this compound exerts anti-inflammatory effects by modulating key intracellular signaling pathways. Specifically, it has been shown to decrease the levels of phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) in mammalian macrophages. This inhibitory action on these pro-inflammatory pathways may contribute to its therapeutic effects in allergic conditions.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the fundamental steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Hydroxyzine) for a specific receptor.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]-mepyramine for H1 receptors), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (Hydroxyzine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessment of Anxiolytic Activity in Rodents
The following behavioral tests are commonly employed to evaluate the anxiolytic-like effects of compounds such as Hydroxyzine.
Logical Relationship of Behavioral Tests:
Principle: This test is based on the conflict between the innate fear of rodents for open and elevated spaces and their motivation to explore a novel environment. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Acclimatization: Allow the animals to habituate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in each arm using a video-tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Principle: This test utilizes the conflict between the natural aversion of mice to brightly lit areas and their exploratory drive. Anxiolytic drugs increase the time spent in the brightly lit chamber.
Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment connected by an opening.
-
Acclimatization: As described for the EPM test.
-
Procedure:
-
Place the mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore both compartments for a 10-minute session.
-
Record the time spent in each compartment and the number of transitions between them.
-
-
Data Analysis: An increase in the time spent in the light compartment is interpreted as an anxiolytic-like effect.
Principle: This test is based on the natural tendency of mice to bury novel or potentially harmful objects. A reduction in the number of marbles buried is indicative of anxiolytic or anti-compulsive effects.
Protocol:
-
Apparatus: A standard mouse cage filled with a 5 cm layer of bedding, with 20-25 glass marbles evenly spaced on the surface.
-
Acclimatization: As described for the EPM test.
-
Procedure:
-
Place a single mouse in the cage.
-
Allow the mouse to explore and interact with the marbles for a 30-minute session.
-
At the end of the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: A significant decrease in the number of buried marbles in the drug-treated group compared to the control group suggests an anxiolytic effect.
References
A Comparative Analysis of the Therapeutic Index: Hydroxyzine HCl vs. Second-Generation Antihistamines
For Immediate Release
This guide provides a detailed comparison of the therapeutic index of the first-generation antihistamine, Hydroxyzine HCl, against commonly prescribed second-generation antihistamines, including Cetirizine, Loratadine (B1675096), and Fexofenadine. This analysis is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental context, and mechanistic insights.
Introduction
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For antihistamines, the desired therapeutic effect is the blockade of peripheral histamine (B1213489) H1 receptors to alleviate allergy symptoms. The primary dose-limiting toxicity, particularly for first-generation agents, is central nervous system (CNS) depression, manifesting as sedation.
Hydroxyzine, a first-generation antihistamine, is known for its potent antihistaminic effects but also significant sedative and anticholinergic side effects.[1] In contrast, second-generation antihistamines were developed to minimize CNS penetration, thereby offering a wider therapeutic window and a more favorable safety profile.[1]
Quantitative Comparison of Therapeutic Index
The therapeutic index is classically defined as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). However, for second-generation antihistamines, the LD50 is often very high, making a traditional TI calculation less informative than a comparison of therapeutic doses to doses causing adverse effects (e.g., sedation). The following table summarizes preclinical toxicity data (oral LD50 in rats) and standard human therapeutic doses to provide a comparative safety margin.
| Antihistamine | Generation | Oral LD50 (Rat) | Standard Adult Therapeutic Dose | Relative Safety Margin (LD50 / Max Daily Dose) |
| This compound | First | 840 - 950 mg/kg[2][3][4][5][6] | 25 - 100 mg/day | ~8,400 - 38,000 |
| Cetirizine | Second | 365 - 703 mg/kg[7][8][9][10] | 5 - 10 mg/day | ~36,500 - 140,600 |
| Loratadine | Second | >5000 mg/kg[11][12][13][14] | 10 mg/day | >500,000 |
| Fexofenadine | Second | >5000 mg/kg[15][16][17] | 60 - 180 mg/day | >27,777 |
Note: The Relative Safety Margin is a calculated approximation for comparative purposes and does not represent a formal therapeutic index. It is derived from rat LD50 values and maximum human daily doses.
The data clearly indicates that second-generation antihistamines possess a substantially wider margin of safety compared to this compound based on preclinical acute toxicity data.
Mechanistic Differences: Efficacy vs. Sedation
The key difference influencing the therapeutic index between these drug classes lies in their ability to cross the blood-brain barrier (BBB).
-
This compound , being lipophilic, readily crosses the BBB and exhibits high occupancy of central H1 receptors.[1][18] This leads to significant sedation, cognitive impairment, and anticholinergic effects.[1]
-
Second-generation antihistamines are typically more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the BBB that actively pumps the drugs out of the central nervous system.[19] This results in minimal occupancy of central H1 receptors, thereby greatly reducing the incidence of sedation.[1][19]
Signaling Pathways
The therapeutic effects of all H1 antihistamines are mediated by blocking the H1 receptor's signaling cascade. Sedative effects arise from the same blockade occurring within the CNS.
Experimental Protocols
Assessing the therapeutic index of antihistamines involves distinct experimental protocols for efficacy and toxicity/sedation.
Protocol 1: Assessment of Antihistaminic Efficacy (Wheal and Flare Test)
This is a common in vivo human model to determine the potency and duration of action of H1 antihistamines.[20][21][22]
-
Subject Recruitment: Healthy, non-allergic volunteers are recruited. A washout period for any antihistamine medication is required.
-
Baseline Measurement: A histamine solution (e.g., 100 mg/mL) is introduced into the epidermis via a skin prick test on the volar surface of the forearm.
-
Wheal and Flare Measurement: After a set time (e.g., 15 minutes), the resulting wheal (swelling) and flare (redness) areas are outlined and measured (e.g., via digital imaging and planimetry).
-
Drug Administration: Subjects are administered a single dose of the test antihistamine (e.g., Hydroxyzine 25 mg, Cetirizine 10 mg) or placebo in a double-blind, crossover design.
-
Post-Dose Challenge: The histamine skin prick test is repeated at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the onset and duration of suppression.
-
Data Analysis: The percentage reduction in wheal and flare area at each time point compared to baseline is calculated. The ED50 can be determined from dose-ranging studies.
Protocol 2: Assessment of Sedation and Psychomotor Impairment
This protocol uses a battery of standardized tests to objectively measure the CNS effects of antihistamines.[23][24][25][26]
-
Subject Recruitment: Healthy volunteers are enrolled in a double-blind, placebo-controlled study.
-
Drug Administration: Subjects receive a therapeutic dose of the antihistamine or a positive control (a known sedating drug) and placebo.
-
Psychometric Testing Battery: A series of tests are administered at baseline and at peak plasma concentration times post-dosing. The battery may include:
-
Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and motor speed.[27]
-
Critical Flicker Fusion (CFF) Test: Assesses CNS arousal and information processing.
-
Choice Reaction Time (CRT) Task: Evaluates alertness and sensorimotor coordination.
-
Tracking Tasks: Measures visuomotor coordination and attention.
-
Subjective Sedation Scales: Visual Analog Scales (VAS) or the Stanford Sleepiness Scale are used for subjective ratings of drowsiness.[27]
-
-
Data Analysis: Performance on each test is compared between the drug, placebo, and positive control groups. A significant impairment compared to placebo indicates a sedative effect.
Experimental Workflow Diagram
The overall process for assessing the therapeutic index combines preclinical and clinical evaluations.
Conclusion
The assessment of the therapeutic index reveals a clear distinction between this compound and second-generation antihistamines. While all are effective H1 receptor antagonists, the second-generation agents (Cetirizine, Loratadine, Fexofenadine) demonstrate a vastly superior therapeutic index. This is primarily attributable to their molecular properties that limit penetration across the blood-brain barrier, thus separating the desired peripheral antiallergic effects from the undesirable central sedative effects. For researchers and drug developers, this distinction underscores the success of rational drug design in improving the safety and tolerability of antihistamine therapy.
References
- 1. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. paipharma.com [paipharma.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanregent.com [americanregent.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. drugs.com [drugs.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. paipharma.com [paipharma.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Sedation and antihistamines: an update. Review of inter-drug differences using proportional impairment ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijbcp.com [ijbcp.com]
Validating Antiemetic Properties of Hydroxyzine HCl in Ferret Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antiemetic properties of Hydroxyzine Hydrochloride (HCl) in ferret models. While direct experimental data on the antiemetic efficacy of Hydroxyzine HCl in ferrets is not extensively published, this document outlines established experimental protocols, compares its known mechanisms of action with other antiemetics, and presents a proposed methodology for its evaluation. The ferret is a well-established "gold standard" model for emesis research due to its possession of a vomiting reflex, which is absent in rodents[1][2].
Comparative Efficacy of Antiemetic Agents in Ferret Models
Due to the lack of specific published data on this compound's antiemetic effects in ferrets, the following table presents data for commonly used antiemetics in this model to provide a benchmark for future studies. The efficacy of this compound would need to be determined experimentally.
| Antiemetic Agent | Class | Emetogen | Dose | % Reduction in Emesis (Vomits) | Reference |
| This compound | First-Generation Antihistamine | (Hypothetical) | (To be determined) | (To be determined) | N/A |
| Ondansetron (B39145) | 5-HT3 Receptor Antagonist | Morphine (0.3 mg/kg) | 3 mg/kg, i.v. | 47% | [3] |
| Ondansetron | 5-HT3 Receptor Antagonist | Morphine (0.3 mg/kg) | 10 mg/kg, i.v. | 70% | [3] |
| Metoclopramide | Dopamine (B1211576) D2 Receptor Antagonist | Morphine (0.3 mg/kg) | 3 mg/kg, i.v. | 48% | [3] |
| Metoclopramide | Dopamine D2 Receptor Antagonist | Morphine (0.3 mg/kg) | 10 mg/kg, i.v. | 82% | [3] |
| Droperidol | Dopamine D2 Receptor Antagonist | Morphine (0.3 mg/kg) | 3 mg/kg, i.v. | 84% | [3] |
| Aprepitant | NK1 Receptor Antagonist | Cisplatin (8 mg/kg, i.p.) | 1 mg/kg, p.o. | Significant antagonism | [4] |
Mechanism of Action of this compound
This compound is a first-generation antihistamine with a multifaceted mechanism of action that contributes to its potential antiemetic properties[][6][7]. Its primary action is as a potent antagonist of the histamine (B1213489) H1 receptor[][8]. It also exhibits anticholinergic (muscarinic receptor antagonist) properties and weak antagonism of serotonin (B10506) 5-HT2A and dopamine D2 receptors[6][8]. These actions in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vomiting center, are thought to mediate its antiemetic effects[6].
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antiemetic properties of a compound like this compound in a ferret model.
Animal Model and Acclimatization
-
Species: Male or female ferrets (Mustela putorius furo) are typically used.
-
Acclimatization: Animals should be individually housed and allowed to acclimate to the laboratory environment for at least one week prior to experimentation. They should have free access to food and water.
Induction of Emesis
Emesis can be induced by various agents to model different clinical scenarios. Common emetogens include:
-
Cisplatin-Induced Emesis: To model chemotherapy-induced nausea and vomiting (CINV). A dose of 5-10 mg/kg intraperitoneally (i.p.) is commonly used to induce both acute and delayed emesis[4][9].
-
Morphine-Induced Emesis: To model opioid-induced emesis. A subcutaneous (s.c.) injection of morphine at a dose of 0.1-0.5 mg/kg can be used. A bell-shaped dose-response curve has been observed, with a peak in emetic episodes around 0.3 mg/kg[3].
-
Apomorphine-Induced Emesis: To model centrally-mediated emesis. A subcutaneous injection of apomorphine (B128758) (0.25 mg/kg) can induce acute emesis[4].
Administration of this compound and Control Substances
-
Vehicle Control: A control group should receive the vehicle used to dissolve this compound (e.g., saline).
-
Positive Control: A known antiemetic, such as ondansetron or metoclopramide, should be used as a positive control to validate the experimental model[3].
-
This compound Administration: this compound should be administered at various doses to determine a dose-response relationship. Based on veterinary use for other indications, a starting dose range could be explored[10]. The route of administration (e.g., oral, intraperitoneal, or intravenous) and the pretreatment time before the emetogen challenge should be standardized.
Observation and Data Collection
-
Observation Period: Ferrets should be observed for a defined period following the administration of the emetogen (e.g., 2-4 hours for acute emesis, and up to 72 hours for delayed emesis with cisplatin)[4][9].
-
Emetic Parameters: The primary endpoints to be quantified are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and the number of vomits (forceful expulsion of gastric contents)[3]. The latency to the first emetic episode should also be recorded.
Mandatory Visualizations
Caption: Experimental workflow for validating antiemetic properties in ferrets.
Caption: Signaling pathways of emesis and potential targets of this compound.
References
- 1. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]
- 2. Emesis in ferrets - PORSOLT [porsolt.com]
- 3. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Hydroxyzine HCl and Bilastine on Brain Histamine H1-Receptor Occupancy
A comprehensive guide for researchers and drug development professionals on the central nervous system effects of two prominent antihistamines.
Introduction: The sedative properties of first-generation antihistamines, such as hydroxyzine (B1673990) HCl, are primarily attributed to their ability to cross the blood-brain barrier and occupy histamine (B1213489) H1-receptors in the central nervous system (CNS). In contrast, second-generation antihistamines, like bilastine (B1667067), are designed to have minimal CNS penetration, thereby reducing or eliminating sedative side effects. This guide provides a detailed comparison of the brain histamine H1-receptor occupancy (H1RO) of hydroxyzine HCl and bilastine, supported by experimental data from positron emission tomography (PET) imaging studies. Understanding these differences is crucial for informed therapeutic choices and for the development of future H1-receptor antagonists with improved safety profiles.
Quantitative Data Summary
A randomized, double-blind, crossover study provides a direct comparison of the brain H1-receptor occupancy following single oral doses of this compound and bilastine. The key findings are summarized in the table below.
| Parameter | Bilastine (20 mg) | This compound (25 mg) | Placebo |
| Mean Brain H1-Receptor Occupancy (%) | -3.92% | 53.95% | Not Applicable |
| Mean Total Binding Potential | 0.260 | 0.130 | 0.256 |
| Subjective Sedation | Not reported | Observed in some subjects | Not reported |
| Objective Psychomotor Performance | No significant impairment | No significant between-treatment differences observed | No significant impairment |
Data sourced from a study by Farré et al., 2014.[1][2][3][4]
The data clearly indicates that a therapeutic dose of this compound results in substantial occupancy of brain histamine H1-receptors, which is consistent with its classification as a sedating antihistamine.[2][5][[“]] In stark contrast, bilastine at its therapeutic dose showed minimal to no brain H1-receptor occupancy, aligning with its non-sedating profile.[1][2][3] Antihistamines with an H1RO of less than 20% are generally classified as non-sedating.[1][2][3][4]
Experimental Protocols
The primary experimental method for quantifying brain H1-receptor occupancy in vivo is Positron Emission Tomography (PET).
PET Imaging for H1-Receptor Occupancy Measurement:
-
Objective: To quantify the occupancy of histamine H1-receptors in the human brain after oral administration of an antihistamine.
-
Radiotracer: [11C]-doxepin, a potent H1-receptor antagonist, is used as the PET tracer.
-
Procedure:
-
Healthy male volunteers receive a single oral dose of either bilastine (20 mg), hydroxyzine (25 mg), or a placebo in a crossover design.[1][3][4]
-
At the time of expected peak plasma concentration of the study drug, the radiotracer [11C]-doxepin is injected intravenously.[7][8]
-
PET scans are conducted to measure the distribution and binding of the radiotracer in the brain.
-
The binding potential of the radiotracer to available H1-receptors is calculated for various regions of interest in the cerebral cortex, such as the frontal, occipital, parietal, temporal, and insular cortices.[1][3][4]
-
-
Calculation of H1-Receptor Occupancy (H1RO): The H1RO is calculated by comparing the binding potential in the drug condition to the binding potential in the placebo condition. The formula is:
-
H1RO (%) = [(Binding Potential_placebo - Binding Potential_drug) / Binding Potential_placebo] x 100
-
-
Data Analysis: The mean H1RO across different brain regions is determined to provide an overall measure of brain H1-receptor blockade.
Mandatory Visualizations
Histamine H1-Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H1-receptor.
Experimental Workflow for PET Imaging
Caption: Workflow for determining brain H1-receptor occupancy using PET.
Conclusion
The comparative data strongly supports the classification of this compound as a first-generation, sedating antihistamine due to its significant occupancy of brain histamine H1-receptors. Conversely, bilastine demonstrates the characteristics of a second-generation, non-sedating antihistamine with its negligible brain H1-receptor occupancy.[1][2][3] This distinction is of paramount importance for clinical practice, particularly when selecting an antihistamine for patients where cognitive function and alertness are critical. For researchers and drug development professionals, these findings underscore the success of designing peripherally selective H1-receptor antagonists and highlight the utility of PET imaging as a crucial tool in the preclinical and clinical assessment of CNS drug effects.
References
- 1. Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 2. Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bilastine vs. hydroxyzine: occupation of brain histamine H1 -receptors evaluated by positron emission tomography in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. consensus.app [consensus.app]
- 7. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Safe Disposal of Hydroxyzine Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Hydroxyzine Hydrochloride (HCl) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental impact but also ensures a safe working environment. This guide provides essential, step-by-step procedural information for the safe and compliant disposal of Hydroxyzine HCl.
Core Disposal Principle: Regulatory Compliance
The paramount principle governing the disposal of this compound is strict adherence to all federal, state, and local regulations.[1][2][3][4] These regulations are designed to manage chemical waste in a manner that is safe for public health and the environment. It is the responsibility of the waste generator to ensure that all disposal methods comply with these legal frameworks.
Step-by-Step Disposal and Handling Procedures
For laboratory personnel, a systematic approach to the disposal of this compound is essential. The following steps outline a recommended workflow from initial handling to final disposal.
-
Initial Assessment and Containment:
-
Unused or expired this compound should be kept in its original container whenever possible.[2]
-
If the original container is compromised, the material should be transferred to a suitable, properly labeled, and sealed container to prevent leaks or spills.[3][4]
-
Ensure containers are not mixed with other waste materials.[2]
-
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
In the event of a spill, the area should be isolated.[1]
-
Spilled material should be collected using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum.[3]
-
All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.[3][7]
-
-
Waste Characterization:
-
It is the user's responsibility to determine if the this compound waste meets the criteria for hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste.[9]
-
-
Disposal Pathway:
-
Licensed Hazardous Waste Disposal Company: The most recommended method for disposing of excess or expired this compound is to offer it to a licensed hazardous material disposal company.[5] This ensures that the waste is managed and treated in accordance with all regulations.
-
Incineration: Some sources suggest that this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and permitted facility.
-
Do Not Dispose in Regular Trash or Sewer: this compound should not be disposed of in the regular trash or flushed down the sewer system, as this can lead to environmental contamination.[10][11]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Quantitative Data and Experimental Protocols
The available safety data sheets and disposal guidelines do not provide specific quantitative data, such as concentration limits for different disposal methods, nor do they detail experimental protocols for disposal. The emphasis is on regulatory compliance and the use of professional disposal services. Therefore, no quantitative data table or experimental protocols are presented.
Key Safety and Logistical Considerations
-
Avoid Environmental Release: Care should be taken to prevent the release of this compound into the environment.[1][6]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste itself.[1][5]
-
Emergency Procedures: In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS), which typically include flushing the affected area with water and seeking medical attention.[1][3][5]
-
Record Keeping: Maintain accurate records of waste disposal, including manifests from hazardous waste vendors, to ensure a complete compliance history.[9]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. paipharma.com [paipharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. americanregent.com [americanregent.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. gps.mylwebhub.com [gps.mylwebhub.com]
Essential Safety and Operational Guide for Handling Hydroxyzine HCl
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxyzine Hydrochloride (HCl). It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Hydroxyzine HCl, especially in powder form, adherence to the following PPE and engineering controls is mandatory to minimize exposure and ensure a safe laboratory environment.
| Control Type | Requirement | Rationale |
| Engineering Controls | Work in a well-ventilated area. Use of a chemical fume hood is recommended for handling powders. | To minimize inhalation of dust and fumes. |
| Provide accessible safety shower and eyewash station.[1][2] | For immediate decontamination in case of accidental exposure. | |
| Eye and Face Protection | Wear safety glasses with side-shields.[1][3] If splashes are likely, wear chemical safety goggles.[4] | To protect eyes from dust particles and splashes. |
| Hand Protection | Wear chemically resistant, impervious gloves.[1][4] | To prevent skin contact and absorption. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat with long sleeves.[1][3][4] | To protect skin from accidental contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] If exposure limits are exceeded or irritation is experienced, use an appropriate NIOSH-approved respirator.[3][5] | To prevent respiratory tract irritation from dust or aerosols. |
Safe Handling and Storage Procedures
Handling:
-
Do not breathe dust, fumes, or spray.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6]
-
Keep away from strong oxidizing agents.[6]
-
Recommended storage temperature is typically between 20°C and 25°C (68°F and 77°F).[3][7]
Emergency and First-Aid Protocols
In the event of exposure to this compound, immediate action is crucial. The following table outlines the appropriate first-aid measures.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][3][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][4][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][3][4] |
For any significant exposure or if symptoms persist, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1] In case of overdose, dial 911 or the local emergency number and contact a Poison Control Center.[8]
Spill and Disposal Plan
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.[3][9]
-
Prevent further leakage or spillage if it is safe to do so.[1][9]
-
For dry spills, carefully pick up the material and transfer it to a properly labeled container for disposal. Avoid generating dust.[1]
-
For liquid spills, contain and collect with an inert absorbent material.[2][5]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][6]
-
The preferred method of disposal for unused medicine is through a drug take-back program.[10][11]
-
If a take-back program is not available, the "non-flush list" procedure for disposal in household trash can be followed:
-
Do not flush down the toilet unless specifically instructed to do so.[10] this compound is not typically on the FDA's flush list.[11]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal, incorporating all necessary safety checks.
Caption: Workflow for safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. americanregent.com [americanregent.com]
- 5. paipharma.com [paipharma.com]
- 6. fishersci.com [fishersci.com]
- 7. DailyMed - HYDROXYZINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 8. Hydroxyzine Overdose: Symptoms, Treatment and Prevention [addictionresource.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
